molecular formula C14H11F2NO2S B1332826 Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- CAS No. 51679-50-6

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Cat. No.: B1332826
CAS No.: 51679-50-6
M. Wt: 295.31 g/mol
InChI Key: KQEFJYIAABWDRN-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a specialized organic compound with the molecular formula C 14 H 11 F 2 NO 2 S . This chemical belongs to the class of anthranilic acid derivatives, which are benzenoid compounds featuring both carboxylic acid and amine functional groups on an adjacent benzene ring, making them a versatile scaffold in pharmaceutical research . Anthranilic acid derivatives, or "fenamates," are historically significant in medicinal chemistry and serve as key precursors and pharmacophores for a wide range of bioactive molecules . These derivatives are investigated for numerous pharmacological activities, including acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents . They have also been reported to show potential as enzyme inhibitors for targets like urease, keto-aldo reductase, and cyclooxygenase (COX) . The anthranilic acid core is a building block for several marketed drugs, such as the diuretic furosemide and the anticoagulant betrixaban . While the specific research applications and mechanism of action for Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- require further investigation, its structure positions it as a compound of interest for developing new therapeutic agents and probing biochemical pathways. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEFJYIAABWDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199632
Record name Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
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Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51679-50-6
Record name Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a molecule of interest in medicinal chemistry. The document details a robust synthetic protocol, thorough characterization methodologies, and discusses the scientific rationale behind the experimental choices.

Introduction: The Significance of N-Aryl Anthranilic Acid Derivatives

N-Aryl anthranilic acid derivatives form the core scaffold of several clinically important non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The parent compound, N-phenylanthranilic acid (fenamic acid), is the foundational structure for this class of molecules.[1] These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[2][3] The introduction of fluorine-containing substituents, such as the difluoromethylthio group, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The target molecule of this guide, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, is therefore a compound of significant interest for the exploration of novel therapeutic agents. Recent studies have identified anthranilic acid derivatives as potential inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1), a protein implicated in cancer progression, highlighting the diverse therapeutic potential of this molecular class.

Synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

The synthesis of N-aryl anthranilic acids is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[4] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[4] For the synthesis of the target molecule, we will adapt a modified Ullmann condensation protocol, reacting 2-chlorobenzoic acid with 4-((difluoromethyl)thio)aniline.

Synthetic Scheme

Synthesis_Scheme reactant1 2-Chlorobenzoic Acid reagents Cu₂O (catalyst) K₂CO₃ (base) DMF (solvent) reactant1->reagents + reactant2 4-((Difluoromethyl)thio)aniline reactant2->reagents product Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- reagents->product Ullmann Condensation Reflux, 8-10h

Caption: Ullmann condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials and Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 4-((Difluoromethyl)thio)aniline (1.1 eq)

  • Copper(I) oxide (Cu₂O) (0.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, 4-((difluoromethyl)thio)aniline, copper(I) oxide, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous dimethylformamide to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 8-10 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 2M hydrochloric acid. This will neutralize the excess potassium carbonate and protonate the product, causing it to precipitate.

    • Stir the acidic mixture for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Further purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- as a solid.

Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₁F₂NO₂S[5]
Molecular Weight 295.31 g/mol [5]
Appearance Off-white to pale yellow solidExpected
Melting Point Not reported, expected >180 °CBased on similar compounds
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target molecule. This data is predictive and should be confirmed by experimental analysis.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.0 (s, 1H, COOH), 9.7 (s, 1H, NH), 7.9-7.0 (m, 8H, Ar-H), 7.2 (t, 1H, CHF₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 169.0 (C=O), 148.0, 140.0, 135.0, 132.0, 125.0, 122.0, 120.0, 118.0 (Ar-C), 115.0 (t, J=240 Hz, CHF₂)
IR (KBr, cm⁻¹)3300-2500 (br, O-H), 3280 (N-H), 1680 (C=O), 1580, 1510 (C=C), 1100 (C-F)
Mass Spectrometry (ESI-)m/z 294.0 [M-H]⁻
Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC, TLC) NMR->Purity IR->Purity MS->Purity Final Characterized Compound Purity->Final

Caption: A typical workflow for the characterization of the synthesized compound.

Trustworthiness and Self-Validation

The integrity of this guide is based on established chemical principles and validated analytical techniques.

  • Causality in Synthesis: The choice of the Ullmann condensation is based on its proven reliability for forming C-N bonds in the synthesis of N-aryl anthranilic acids.[3] The use of a copper(I) catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium carbonate acts as a base to deprotonate the aniline and neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[3] DMF is chosen as the solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve the reactants.

  • Self-Validating Protocols: The synthesis protocol includes in-process controls (TLC monitoring) to ensure the reaction proceeds to completion. The purification process, involving acid precipitation and column chromatography, is designed to remove unreacted starting materials, catalyst residues, and by-products, ensuring the high purity of the final compound. The multi-technique characterization approach provides orthogonal data points that must be consistent with the proposed structure, thus validating the identity of the synthesized molecule. For instance, the molecular weight determined by mass spectrometry must match the molecular formula, and the integration of the proton NMR signals should correspond to the number of protons in the structure.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug discovery and medicinal chemistry can confidently produce and validate this promising compound for further investigation. The strategic incorporation of the difluoromethylthio group offers exciting possibilities for developing novel therapeutics with improved pharmacological profiles.

References

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274. Available at: [Link]

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565783, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. Retrieved from [Link].

  • Kadam, R. U., & Roy, N. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 609. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Singh, U. P., & Singh, P. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(15), 5773. Available at: [Link]

  • Kadam, R. U., & Roy, N. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 609-615. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3040098, Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-. Retrieved from [Link].

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Yusof, N. S. M., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. Available at: [Link]

  • EXCLI Journal. (2011). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Available at: [Link]

  • Kiralj, R., & Vikić-Topić, D. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta universitatis-series: Physics, Chemistry and Technology, 13(2), 121-132. Available at: [Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2019). ScholarWorks@GVSU. Available at: [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a novel compound belonging to the fenamic acid class of molecules, which are structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The introduction of the difluoromethylthio (-SCF2H) moiety is a strategic medicinal chemistry approach intended to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[4] This guide provides an in-depth analysis of the key physicochemical properties of this compound. It outlines authoritative, step-by-step experimental protocols for their determination and offers expert insights into the anticipated results based on the compound's structural attributes and data from analogous molecules. The objective is to equip researchers with the foundational knowledge required to advance the development of this and related molecules.

Introduction: Strategic Rationale and Molecular Architecture

The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its fundamental physicochemical properties. These characteristics, governed by the molecule's structure, dictate its solubility, permeability, stability, and interaction with biological targets. For N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, the molecular design represents a deliberate effort to optimize the drug-like properties of the well-established N-phenylanthranilic acid scaffold.[1][2][3]

The core structure comprises three key functional regions:

  • Anthranilic Acid Core: An aromatic carboxylic acid which imparts acidic properties and serves as a primary site for ionization.

  • Secondary Amine Linker: Provides conformational flexibility and acts as a hydrogen bond donor.

  • Substituted Phenyl Ring: The para-substituted difluoromethylthio (-SCF2H) group is the critical modulating feature. This group is known to be less lipophilic and less electron-withdrawing than its trifluoromethylthio (-SCF3) counterpart, potentially offering a more refined balance of properties to enhance metabolic stability and cell membrane permeability.[4]

A thorough characterization of this molecule is the first step in a rational drug development program, aligning with the principles outlined in international guidelines such as ICH Q6A, which mandate a comprehensive understanding of a new drug substance's properties.[5][6][7][8][9]

Ionization Constant (pKa): The Master Variable

Causality: The pKa is arguably the most influential physicochemical parameter. It defines the pH at which the acidic (carboxylic acid) and basic (secondary amine, though very weakly basic) groups are 50% ionized. This ionization state directly governs aqueous solubility, lipophilicity (LogD), and the nature of the molecule's interaction with biological membranes and protein binding sites. For an acidic compound like this, a lower pKa indicates a stronger acid.

Predicted pKa Value

Based on the N-phenylanthranilic acid scaffold (pKa ≈ 5.28) and the known electron-withdrawing nature of the difluoromethylthio group, the pKa of the carboxylic acid is expected to be slightly lower, likely in the range of 4.0 - 4.8 .[1] This shift is due to the inductive effect of the -SCF2H group, which stabilizes the carboxylate anion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination.[10][11][12][13]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[10][11]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with purified water to a final concentration of approximately 1 mM. The final co-solvent concentration should be minimized.[14]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[10][11]

  • Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO2.[10]

  • Acidic Titration: Acidify the solution to ~pH 2.0 with 0.1 M HCl.

  • Basimetric Titration: Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until ~pH 12.0.[11]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point on the titration curve.

Diagram: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1mM Sample (with 0.15M KCl) Acidify Acidify to pH 2 (0.1M HCl) PrepareSample->Acidify Titrate Titrate with 0.1M NaOH Record pH vs. Volume Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Determine_pKa Identify Inflection Point pH = pKa Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD): A Measure of Fat-Liking Tendency

Causality: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between an immiscible organic phase (n-octanol) and an aqueous phase.

  • LogD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) of the molecule at a specific pH. For an acidic drug, LogD is pH-dependent and will be lower than LogP at pH values above the pKa.[15][16]

Predicted Lipophilicity Values

The -SCF2H group is considered lipophilic.[4] Compared to the parent N-phenylanthranilic acid, the addition of this group is expected to significantly increase lipophilicity. The predicted value for LogP is likely to be in the range of 4.0 - 5.5 . Consequently, the LogD at physiological pH 7.4 will be lower, as the carboxylic acid will be predominantly ionized.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining LogP and LogD.[15][17][18]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer for LogD at pH 7.4, or acidic water for LogP). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours, then allowing them to separate.[15]

  • Sample Addition: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol). Add a small volume of this stock to a vessel containing known volumes of both pre-saturated phases.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • LogP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

    • LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase at specific pH] )

Diagram: Shake-Flask LogP/D Determination

LogP_Workflow A Prepare Pre-saturated n-Octanol & Buffer B Add Compound to Biphasic System A->B C Shake to Equilibrate (24h, 25°C) B->C D Centrifuge for Phase Separation C->D E Quantify Concentration in each Phase (HPLC) D->E F Calculate LogP/D E->F

Caption: Experimental workflow for the shake-flask LogP/D method.

Aqueous Solubility: The Gateway to Bioavailability

Causality: A drug must be in solution to be absorbed. Low aqueous solubility is a primary cause of poor oral bioavailability and can complicate in vitro assay results.[20][21] Two types of solubility are relevant:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput screen for early discovery.[20][21]

  • Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the solid material in a buffer after prolonged equilibration. It is considered the "gold standard" measurement.[20][21]

Predicted Solubility

Given the predicted high LogP and the planar, aromatic nature of the molecule, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is expected to have low intrinsic aqueous solubility , likely <10 µg/mL in acidic conditions (where it is un-ionized). Solubility will increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).[19]

  • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.[19]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37°C for biopharmaceutical relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[19]

  • Sample Processing: After equilibration, check the pH of the slurry. Separate the solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or µM at each specific pH.

Solid-State Properties: The Foundation of Formulation

Causality: The solid-state form of an API profoundly impacts its stability, dissolution rate, and manufacturability.[22][23] Key properties include crystallinity, melting point, and the potential for polymorphism (the ability to exist in multiple crystal forms). Different polymorphs can have different solubilities and stabilities, making solid-state characterization a regulatory requirement.[22][24]

Anticipated Solid-State Characteristics

As a crystalline solid, the compound is expected to exhibit a sharp melting point. Its thermal stability will be crucial for processing and storage. The potential for polymorphism is high for a molecule with this degree of structural complexity and must be investigated.

Experimental Protocols

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[25][26][27][28]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from 25°C to a temperature above the melting point (e.g., 250°C).

  • Data Analysis: The melting point (Tm) is identified as the peak of the endothermic event on the resulting thermogram. The sharpness of the peak indicates the purity and crystallinity of the sample.

XRPD is the definitive technique for identifying the crystalline form of a material.[22][23][24][29] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."[30]

Methodology:

  • Sample Preparation: Gently pack a small amount of the powder sample onto a sample holder.

  • Data Acquisition: Place the holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the specific crystal lattice structure. This pattern is used to confirm crystallinity and identify the polymorphic form.[23][30]

Diagram: Solid-State Characterization Workflow

SolidState_Workflow cluster_dsc DSC Analysis cluster_xrpd XRPD Analysis DSC_Sample Weigh 2-5mg into Pan DSC_Run Heat at 10°C/min DSC_Sample->DSC_Run DSC_Result Determine Melting Point (Tm) Assess Purity DSC_Run->DSC_Result XRPD_Sample Pack Powder on Holder XRPD_Run Scan 2-40° (2θ) XRPD_Sample->XRPD_Run XRPD_Result Identify Diffraction Pattern Confirm Polymorph XRPD_Run->XRPD_Result API_Sample API Sample API_Sample->DSC_Sample API_Sample->XRPD_Sample

Caption: Integrated workflow for DSC and XRPD solid-state analysis.

Summary of Predicted Physicochemical Profile

The collective analysis of these properties allows for the construction of an integrated physicochemical profile, which is essential for guiding further development.

PropertyPredicted Value / CharacteristicImplication in Drug Development
pKa 4.0 - 4.8 (Acidic)pH-dependent solubility and absorption; likely absorbed in the intestine.
LogP 4.0 - 5.5High lipophilicity; suggests good membrane permeability but may lead to low aqueous solubility and high plasma protein binding.
LogD (pH 7.4) < LogP (likely 2.5 - 4.0)Moderate lipophilicity at physiological pH due to ionization.
Aqueous Solubility Low (<10 µg/mL at pH < pKa)May require formulation strategies (e.g., salt formation, amorphous dispersions) to improve bioavailability. Likely a BCS Class II/IV candidate.
Melting Point (Tm) Expected sharp endothermHigh melting point suggests a stable crystal lattice.
Solid Form CrystallineRequires full polymorphic screening to ensure selection of the most stable and bioavailable form.[22]

Conclusion and Forward Outlook

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid possesses a molecular architecture designed to leverage the benefits of the fenamic acid scaffold while incorporating a modern bioisostere to enhance drug-like properties. The predictive analysis herein suggests a compound with high lipophilicity and low intrinsic aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV candidate. Its acidic nature will dominate its behavior in physiological environments.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. The resulting data will be indispensable for building predictive ADME models, guiding formulation development, and ensuring the selection of a stable and effective solid form for clinical progression. A comprehensive understanding of this physicochemical foundation is paramount to successfully navigating the complex path of drug development.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. Retrieved from [Link]

  • XRPD for Small Molecule Drugs. DANNALAB. Retrieved from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). European Compliance Academy. Retrieved from [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. Retrieved from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • How does XRPD protect both patients and patents? (2022). Malvern Panalytical. Retrieved from [Link]

  • ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. Retrieved from [Link]

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Spectroscopic Analysis of N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines an anthranilic acid core with a difluoromethylthio-substituted phenyl ring, presents a unique electronic and conformational profile. As with any novel compound, definitive structural elucidation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The predicted data and interpretations herein are based on established principles of spectroscopic analysis and data from analogous structures, offering a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering scheme used throughout this guide for the protons and carbons of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is presented below. This systematic numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure and numbering of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems.[1] The electron-withdrawing nature of the carboxylic acid and the electronic effects of the amino and difluoromethylthio groups are key determinants of the proton chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.20 - 7.40ddJ = 8.0, 1.5
H-46.70 - 6.90tJ = 7.5
H-57.95 - 8.15ddJ = 8.0, 1.5
H-66.60 - 6.80dJ = 8.5
H-2', H-6'7.10 - 7.30dJ = 8.5
H-3', H-5'7.40 - 7.60dJ = 8.5
NH9.50 - 10.50br s-
COOH12.0 - 13.0br s-
SCHF₂6.80 - 7.20tJHF = 55-60
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (Anthranilic Acid Moiety): The protons on the anthranilic acid ring (H-3, H-4, H-5, and H-6) are expected to appear in the aromatic region of the spectrum. The H-5 proton is predicted to be the most downfield-shifted due to the deshielding effect of the adjacent carboxylic acid group. The H-6 proton, being ortho to the electron-donating amino group, is expected to be the most upfield-shifted. The coupling patterns (doublet of doublets, triplet, and doublet) will be indicative of the ortho and meta relationships between the protons.

  • Aromatic Protons (Phenylthio Moiety): The protons on the p-substituted phenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the difluoromethylthio group (H-3', H-5') will likely be more downfield due to its electron-withdrawing nature.

  • NH and COOH Protons: The amine (NH) and carboxylic acid (COOH) protons are expected to appear as broad singlets at downfield chemical shifts. Their exact positions can be concentration and solvent-dependent, and they are typically exchangeable with D₂O.

  • Difluoromethylthio Proton (SCHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant (JHF) is characteristic of geminal H-F coupling.[2]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3][4] The choice of solvent is critical as it can influence the chemical shifts of labile protons like NH and COOH.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate resolution of the aromatic signals.

  • Data Acquisition: Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phased, and baseline corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

COSY_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer setup_exp Setup ¹H NMR Experiment insert_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to Solvent/TMS phase_baseline->reference

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are presented in the table below. These predictions are based on established substituent effects on aromatic carbon chemical shifts.[5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1110 - 115
C-2145 - 150
C-3115 - 120
C-4130 - 135
C-5118 - 123
C-6133 - 138
C-1'140 - 145
C-2', C-6'115 - 120
C-3', C-5'130 - 135
C-4'125 - 130
COOH168 - 173
SCHF₂120 - 125 (t, JCF ≈ 280-300 Hz)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the typical downfield region of 110-150 ppm. The carbons directly attached to the nitrogen (C-2 and C-1') and the carbon bearing the carboxylic acid group (C-1) are expected to have distinct chemical shifts. The symmetry of the p-substituted phenyl ring will result in fewer signals for this moiety (C-2'/C-6', C-3'/C-5').

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (COOH) is predicted to appear at a significantly downfield chemical shift, typically in the range of 168-173 ppm.

  • Difluoromethylthio Carbon (SCHF₂): The carbon of the difluoromethyl group is expected to appear as a triplet due to coupling with the two attached fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is expected to be large.[2]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR, dissolved in 0.6-0.7 mL of a deuterated solvent.[7]

  • Instrument Setup: The ¹³C NMR spectrum should be acquired on a spectrometer with a proton decoupler to simplify the spectrum by removing C-H couplings.

  • Data Acquisition: A proton-decoupled pulse sequence should be used. A longer acquisition time and/or a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The molecular weight of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is 295.31 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 295 would be expected. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 296 would be observed in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z = 294 in negative ion mode.

  • Key Fragmentation Patterns: The fragmentation of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is likely to proceed through several key pathways. The most common fragmentations for N-phenylanthranilic acid derivatives involve cleavage of the carboxylic acid group and fragmentation around the amine linkage.[8]

m/z Proposed Fragment Fragmentation Pathway
277[M - H₂O]⁺Loss of water from the carboxylic acid
250[M - COOH]⁺Loss of the carboxylic acid group
196[C₁₂H₉NS]⁺Cleavage of the N-C bond of the anthranilic acid moiety
154[C₇H₅O₂N]⁺Cleavage of the N-C bond of the phenylthio moiety
92[C₆H₆N]⁺Fragment from the anthranilic acid ring
Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid under electron ionization conditions.

Fragmentation_Pathway M [M]⁺˙ m/z = 295 F1 [M - H₂O]⁺˙ m/z = 277 M->F1 - H₂O F2 [M - COOH]⁺ m/z = 250 M->F2 - COOH F4 [C₇H₅O₂N]⁺ m/z = 154 M->F4 - C₇H₆F₂S F3 [C₁₂H₉NS]⁺ m/z = 196 F2->F3 - C₇H₅O₂N F5 [C₆H₆N]⁺ m/z = 92 F4->F5 - CO₂

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9] For ESI-MS, the solution may need to be further diluted.

  • Instrument Setup: The choice of ionization technique (e.g., EI, ESI) will depend on the thermal stability and polarity of the compound. ESI is generally a softer ionization method suitable for a wider range of compounds.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with the proposed pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a robust framework for the characterization of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. While the spectral data provided are predictive, they are grounded in fundamental spectroscopic principles and data from structurally related molecules. Researchers can utilize this guide to anticipate the spectroscopic features of this compound, aid in the interpretation of experimental data, and ultimately confirm the successful synthesis and purity of this promising molecule. The detailed experimental protocols also offer a practical starting point for obtaining high-quality spectroscopic data.

References

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An In-Depth Technical Guide to Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-: A Novel FUBP1 Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a specialized derivative of anthranilic acid with significant potential in oncological research. Its primary identifier is the CAS Registry Number 51679-50-6 .[1][2] This document details the compound's physicochemical properties, a robust synthesis protocol based on the Ullmann condensation, and a deep dive into its mechanism of action as an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). We will explore the scientific rationale behind its use, particularly in modulating the expression of key oncogenes like c-Myc and tumor suppressors such as p21. Furthermore, this guide elucidates its synergistic potential with polyamine biosynthesis inhibitors like difluoromethylornithine (DFMO), offering a novel therapeutic strategy for cancers dependent on dysregulated polyamine metabolism.

Compound Identification and Physicochemical Properties

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a synthetic organic compound characterized by an anthranilic acid core N-substituted with a phenyl ring bearing a difluoromethylthio group at the para position.

PropertyValueSource
CAS Registry Number 51679-50-6[1][2]
Molecular Formula C₁₄H₁₁F₂NO₂S[1][2]
Molecular Weight 295.31 g/mol [1][2]
IUPAC Name 2-[4-(difluoromethylsulfanyl)anilino]benzoic acid[2]
Computed XLogP3 4.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem

Synthesis and Quality Control

The synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This well-established method for forming C-N bonds is particularly suited for coupling aryl halides with anilines.[3][4][5] The proposed synthesis involves the reaction of a 2-halobenzoic acid with the commercially available 4-((difluoromethyl)thio)aniline.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation 2-Chlorobenzoic_Acid->Ullmann_Condensation Aniline_Derivative 4-((difluoromethyl)thio)aniline Aniline_Derivative->Ullmann_Condensation Catalyst Copper(I) Catalyst (e.g., CuI) Catalyst->Ullmann_Condensation Base Base (e.g., K2CO3) Base->Ullmann_Condensation Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Ullmann_Condensation Temperature Heat (e.g., 150-210°C) Temperature->Ullmann_Condensation Product Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- Ullmann_Condensation->Product Purification Purification (Acid-base extraction, Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Ullmann condensation workflow for synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 4-((difluoromethyl)thio)aniline (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid, 4-((difluoromethyl)thio)aniline, copper(I) iodide, and anhydrous potassium carbonate.

  • Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 150-160 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by dissolving it in an aqueous solution of sodium bicarbonate, followed by washing with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted aniline.

  • Re-precipitate the product by adding HCl to the aqueous layer.

  • Collect the purified product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating Quality Control
  • Confirmation of Structure: The chemical structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological assays.

Mechanism of Action and Therapeutic Rationale

The primary therapeutic interest in Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- stems from its activity as an inhibitor of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).

FUBP1: A Master Regulator in Oncogenesis

FUBP1 is a DNA- and RNA-binding protein that plays a critical role in regulating the transcription of several key genes involved in cell proliferation and survival.[6] It is frequently overexpressed in various cancers, including pancreatic, liver, and lung cancer, where its high expression often correlates with poor prognosis.[1][7] FUBP1's primary oncogenic function is mediated through its binding to the FUSE sequence in the promoter region of the c-Myc proto-oncogene, a master regulator of cell growth, metabolism, and proliferation.[8][9][10]

Modulation of the FUBP1/c-Myc/p21 Axis

By binding to FUBP1, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- interferes with the FUBP1-FUSE interaction. This inhibitory action leads to a downstream cascade of events that can reprogram cancer cells towards an anti-tumor phenotype:

  • Downregulation of c-Myc: Inhibition of FUBP1 leads to a decrease in the transcriptional activation of c-Myc, resulting in reduced c-Myc mRNA and protein levels.[11]

  • Upregulation of p21: FUBP1 also acts as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[8] Therefore, inhibiting FUBP1 removes this repression, leading to increased p21 expression. This, in turn, promotes cell cycle arrest.

FUBP1_Pathway Compound Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- FUBP1 FUBP1 Compound->FUBP1 Inhibits cMyc_Gene c-Myc Gene (FUSE) FUBP1->cMyc_Gene Activates p21_Gene p21 Gene FUBP1->p21_Gene Represses cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation p21_Protein p21 Protein p21_Gene->p21_Protein Transcription & Translation Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation CellCycleArrest Cell Cycle Arrest p21_Protein->CellCycleArrest CellCycleArrest->Proliferation

Caption: FUBP1 signaling and its inhibition.

Synergistic Action with DFMO

The therapeutic rationale for using this FUBP1 inhibitor is further strengthened by its potential for combination therapy, particularly with α-difluoromethylornithine (DFMO).

  • Polyamine Metabolism in Cancer: Cancer cells exhibit a high demand for polyamines (e.g., putrescine, spermidine, and spermine) for their rapid proliferation.[12] The rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC).

  • DFMO as an ODC Inhibitor: DFMO is an irreversible inhibitor of ODC, thereby depleting cellular polyamine levels and hindering cancer cell growth.

  • The c-Myc Connection: The transcription of the ODC gene is activated by c-Myc.

  • Synergy: By downregulating c-Myc, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- reduces the expression of ODC. This action complements the direct inhibition of ODC by DFMO, creating a synergistic effect that more effectively starves cancer cells of essential polyamines.[11]

Polyamine_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Polyamines Spermidine, Spermine Putrescine->Polyamines Proliferation Cell Proliferation Polyamines->Proliferation DFMO DFMO DFMO->ODC Inhibits cMyc c-Myc cMyc->ODC Activates Transcription Compound FUBP1 Inhibitor Compound->cMyc Downregulates

Caption: Polyamine biosynthesis and dual inhibition.

Experimental Validation Protocols

To validate the mechanism of action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a series of in vitro assays can be employed.

FUBP1-FUSE Interaction Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Objective: To demonstrate that the compound directly inhibits the binding of FUBP1 protein to the FUSE DNA sequence.

  • Methodology:

    • Incubate recombinant FUBP1 protein with a labeled FUSE DNA probe in the presence and absence of varying concentrations of the compound.

    • Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing compound concentration indicates inhibition.

Gene Expression Analysis (qRT-PCR and Western Blot)
  • Objective: To confirm the downstream effects of FUBP1 inhibition on c-Myc and p21 expression.

  • Methodology:

    • Treat a relevant cancer cell line (e.g., pancreatic ductal adenocarcinoma cells) with the compound for a specified time.

    • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for c-Myc, p21, and a housekeeping gene.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for FUBP1, c-Myc, p21, and a loading control (e.g., β-actin).

Cell Viability and Synergy Assays
  • Objective: To assess the compound's effect on cancer cell growth, alone and in combination with DFMO.

  • Methodology:

    • Seed cancer cells in 96-well plates.

    • Treat cells with a dose-response matrix of the FUBP1 inhibitor and DFMO.

    • After 72 hours, assess cell viability using an appropriate method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate IC₅₀ values and use synergy software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy.

Safety and Handling

As a research chemical, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- should be handled with appropriate care. While specific toxicology data is not available, general precautions for handling N-aryl anthranilic acids should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- (CAS 51679-50-6) is a promising research compound with a well-defined mechanism of action as a FUBP1 inhibitor. Its ability to downregulate the oncogene c-Myc while upregulating the tumor suppressor p21 provides a strong rationale for its investigation in various cancer models. The potential for a powerful synergistic effect when combined with the polyamine synthesis inhibitor DFMO highlights a novel and targeted therapeutic strategy. This guide provides the foundational knowledge for researchers to synthesize, validate, and effectively utilize this compound in the pursuit of new cancer therapies.

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An In-Depth Technical Guide to Exploring the Therapeutic Potential of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a synthetic organic molecule built upon the well-established N-phenylanthranilic acid scaffold, also known as fenamic acid.[1] The fenamate core is the parent structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This novel derivative introduces a difluoromethylthio (-SCF2H) group on the para position of the N-phenyl ring. This functional group is of significant interest in modern medicinal chemistry due to its unique electronic and steric properties. The -SCF2H group is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, potentially enhancing target binding affinity, improving metabolic stability, and increasing cell membrane permeability.[5][6][7][8]

This technical guide will provide a comprehensive exploration of the potential therapeutic targets for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, offering a scientifically grounded rationale for each proposed target and detailing robust experimental workflows for their validation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this intriguing molecule.

Chapter 1: The Prime Suspects - Cyclooxygenase (COX) Isoforms

Scientific Rationale

The N-phenylanthranilic acid core strongly suggests that the primary biological targets of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] Inhibition of COX enzymes is the established mechanism of action for all fenamate-class NSAIDs.[11] The key differentiator for novel fenamate derivatives lies in their potential for improved potency and selectivity towards COX-2 over COX-1. Selective COX-2 inhibition is desirable as it is associated with a reduced risk of gastrointestinal side effects that are linked to the inhibition of the constitutively expressed COX-1.[3][12]

The introduction of the difluoromethylthio group could influence COX inhibition in several ways:

  • Enhanced Binding Affinity: The -SCF2H group's ability to act as a hydrogen bond donor may lead to additional interactions within the active site of COX enzymes, potentially increasing binding affinity and potency.[5][6]

  • Altered Selectivity: The unique steric and electronic properties of the difluoromethylthio moiety could favor binding to the slightly larger and more flexible active site of COX-2 over COX-1, leading to improved COX-2 selectivity.

  • Improved Pharmacokinetics: The lipophilic nature of the -SCF2H group may enhance the compound's absorption and distribution, leading to a more favorable pharmacokinetic profile.[7]

Experimental Validation Workflow

A systematic approach is required to determine the COX inhibitory activity and selectivity of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

Diagram: Experimental Workflow for COX Inhibition Profiling

COX_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models enzymatic_assay COX-1 & COX-2 Enzymatic Assays ic50 Determine IC50 Values enzymatic_assay->ic50 Dose-response curves whole_blood Human Whole Blood Assay enzymatic_assay->whole_blood Confirmatory selectivity_index Calculate Selectivity Index (COX-1/COX-2) ic50->selectivity_index pge2_production Measure PGE2 Production whole_blood->pge2_production LPS stimulation carrageenan Carrageenan-Induced Paw Edema in Rats whole_blood->carrageenan Preclinical validation cellular_ic50 Determine Cellular IC50 pge2_production->cellular_ic50 efficacy Evaluate Anti-inflammatory and Analgesic Efficacy carrageenan->efficacy analgesia Analgesia Models (e.g., writhing test) analgesia->efficacy

Caption: A stepwise approach to characterizing COX inhibitory activity.

This protocol details the determination of the half-maximal inhibitory concentration (IC50) for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid against purified human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the respective COX enzyme (COX-1 or COX-2).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction at 37°C for 2 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(p-((difluoromethyl)thio)phenyl)anthranilic acidExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.005>2000
Ibuprofen (Control)~5~10~0.5

Chapter 2: Expanding the Horizon - Transient Receptor Potential (TRP) Channels

Scientific Rationale

Several studies have demonstrated that anthranilic acid derivatives can modulate the activity of various Transient Receptor Potential (TRP) channels.[13][14][15] For instance, N-(p-amylcinnamoyl)anthranilic acid (ACA) has been shown to block TRPC6, TRPM2, and TRPM8 channels.[14][15] TRP channels are a diverse family of ion channels involved in the sensation of temperature, pain, and taste, and they are emerging as promising therapeutic targets for a range of conditions, including chronic pain, inflammation, and cancer.[16]

The structural similarity of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid to known TRP channel modulators provides a strong rationale for investigating its activity on this target class. The lipophilic nature of the molecule, enhanced by the difluoromethylthio group, may facilitate its interaction with the transmembrane domains of these channels.

Experimental Validation Workflow

A combination of high-throughput screening and detailed electrophysiological studies is recommended to assess the activity of the compound on TRP channels.

Diagram: TRP Channel Modulation Screening Cascade

TRP_Workflow cluster_primary_screen Primary Screening cluster_electrophysiology Electrophysiological Confirmation calcium_flux Ca2+ Flux Assay (FLIPR or similar) trp_panel Panel of TRP Channels (e.g., TRPV1, TRPA1, TRPM8) calcium_flux->trp_panel High-throughput patch_clamp Whole-Cell Patch Clamp calcium_flux->patch_clamp Hit confirmation dose_response Dose-Response Analysis patch_clamp->dose_response mechanism Mechanism of Action Studies (agonist/antagonist) dose_response->mechanism

Caption: A screening cascade for identifying and characterizing TRP channel modulators.

This protocol describes a primary screen to identify potential modulatory effects of the compound on a panel of TRP channels expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8)

  • Fluo-4 AM or other calcium-sensitive dye

  • N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

  • Known TRP channel agonists and antagonists (e.g., Capsaicin for TRPV1, Menthol for TRPM8)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • A fluorescence imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Plate the TRP channel-expressing cells in 384-well plates and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • To test for agonist activity, add the test compound directly to the cells.

  • Measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time using a FLIPR instrument.

  • Analyze the data to identify compounds that either inhibit the agonist-induced calcium influx (antagonists) or directly elicit a calcium response (agonists).

Data Presentation:

TRP ChannelAgonist EC50 (µM)Antagonist IC50 (µM)
TRPV1ExperimentalExperimental
TRPA1ExperimentalExperimental
TRPM8ExperimentalExperimental

Chapter 3: A Novel Frontier - Far Upstream Element (FUSE) Binding Protein 1 (FUBP1)

Scientific Rationale

Recent research has identified an anthranilic acid derivative as an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[17][18] FUBP1 is a DNA- and RNA-binding protein that regulates the transcription of several important genes, including the proto-oncogene c-Myc.[17] Overexpression of FUBP1 is implicated in various cancers, making it an attractive therapeutic target. The discovery that an anthranilic acid scaffold can bind to and inhibit FUBP1 opens up an exciting new avenue for the therapeutic application of this class of molecules, including N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

Experimental Validation Workflow

A series of biochemical and cell-based assays can be employed to investigate the potential of the compound as an FUBP1 inhibitor.

Diagram: FUBP1 Inhibition Validation Pathway

FUBP1_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays gel_shift Electrophoretic Mobility Shift Assay (EMSA) fubp1_fuse Inhibition of FUBP1-FUSE DNA/RNA Binding gel_shift->fubp1_fuse chip_assay Chromatin Immunoprecipitation (ChIP) Assay gel_shift->chip_assay Cellular target engagement gene_expression qRT-PCR for c-Myc and p21 mRNA levels chip_assay->gene_expression protein_expression Western Blot for c-Myc and p21 protein levels gene_expression->protein_expression

Caption: A workflow to validate the inhibition of FUBP1.

This protocol is designed to determine if N-(p-((difluoromethyl)thio)phenyl)anthranilic acid can disrupt the binding of FUBP1 to its target FUSE DNA/RNA sequence.

Materials:

  • Recombinant human FUBP1 protein

  • A labeled (e.g., biotinylated or radiolabeled) FUSE DNA or RNA probe

  • N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) as a non-specific competitor

  • Native polyacrylamide gel

Procedure:

  • Prepare binding reactions containing the binding buffer, labeled FUSE probe, and varying concentrations of the test compound.

  • Add the recombinant FUBP1 protein to each reaction and incubate at room temperature for 20-30 minutes to allow binding to occur.

  • Resolve the protein-probe complexes by electrophoresis on a native polyacrylamide gel.

  • Visualize the labeled probe using an appropriate detection method (e.g., chemiluminescence for biotinylated probes, autoradiography for radiolabeled probes).

  • A decrease in the intensity of the shifted band (FUBP1-FUSE complex) in the presence of the compound indicates inhibition of binding.

Data Presentation: The results can be presented as a gel image showing the dose-dependent inhibition of the FUBP1-FUSE interaction. Quantitative analysis can be performed by densitometry to determine an IC50 value.

Conclusion: A Molecule with Multifaceted Potential

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid stands as a promising candidate for drug discovery, benefiting from a well-understood core scaffold and a functionally advantageous chemical modification. While its most probable targets are the COX enzymes, the broader pharmacological profile of anthranilic acid derivatives suggests that its therapeutic potential may extend to other targets such as TRP channels and FUBP1. The experimental workflows detailed in this guide provide a clear and robust framework for systematically evaluating these possibilities. Through rigorous scientific investigation, the full therapeutic utility of this molecule can be elucidated, potentially leading to the development of novel treatments for a range of diseases.

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In Silico Modeling of N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, a novel small molecule, to a protein target. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will navigate the entire workflow, from initial molecular setup to advanced binding free energy calculations, with a focus on the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Modeling in Drug Discovery

In the realm of modern drug discovery, computational methods, or in silico modeling, have become indispensable.[1] These techniques allow for the rapid and cost-effective evaluation of molecular interactions, providing critical insights that guide experimental efforts. For a novel compound such as N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, where experimental data may be scarce, in silico modeling offers a powerful first step to hypothesize and investigate its potential biological targets and binding mechanisms.

This guide will present a structured, multi-stage approach to modeling the binding of our target ligand. We will employ a combination of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to build a comprehensive understanding of the ligand-protein interaction.

The Workflow: A Multi-faceted Approach to Binding Prediction

Our in silico investigation will follow a logical progression, starting with broad, rapid screening methods and moving towards more computationally intensive and accurate techniques. This hierarchical approach ensures that computational resources are used efficiently, with each step building upon the insights of the previous one.

G cluster_0 Phase 1: Initial Setup & Docking cluster_1 Phase 2: Dynamic Refinement cluster_2 Phase 3: Quantitative Analysis P1 Ligand & Protein Preparation P2 Molecular Docking (e.g., AutoDock Vina) P1->P2 Prepared Structures P3 System Setup for MD (Solvation & Ionization) P2->P3 Best Docked Pose P4 Molecular Dynamics Simulations (GROMACS) P3->P4 Solvated System P5 Binding Free Energy Calculations (MM/PBSA) P4->P5 MD Trajectories P6 Interaction Analysis & Visualization P5->P6 Quantitative & Qualitative Insights

Caption: The in silico modeling workflow, progressing from initial setup and docking to dynamic refinement and quantitative analysis.

Phase 1: Ligand and Protein Preparation - The Foundation of Accurate Modeling

The quality of your input structures directly dictates the reliability of your results. Garbage in, garbage out is a well-known adage in computational science for a reason. Therefore, meticulous preparation of both the ligand and the protein is a critical first step.

Ligand Preparation

For a novel molecule like N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, we must first generate a high-quality 3D conformation and assign accurate atomic charges and force field parameters.

Experimental Protocol: Ligand Parameterization using AmberTools (GAFF)
  • Generate a 3D Structure:

    • Use a chemical drawing tool like MarvinSketch or ChemDraw to create a 2D sketch of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

    • Convert the 2D sketch to a 3D structure and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the structure in a common format like .mol2 or .sdf.

  • Assign Partial Charges:

    • We will use the AM1-BCC charge model, which is designed to reproduce HF/6-31G* RESP charges and is a good choice for drug-like molecules.[2]

    • The antechamber module of AmberTools is a robust tool for this purpose.[3][4]

    • Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2

  • Generate GAFF Parameters:

    • The General Amber Force Field (GAFF) is specifically designed for organic molecules and is compatible with the Amber protein force fields.[3][5]

    • The parmchk2 module of AmberTools will identify any missing parameters and provide analogs from the GAFF library.

    • Command: parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod

  • Create Topology and Coordinate Files:

    • Finally, use tleap (a basic molecular editor in AmberTools) to combine the charged mol2 file and the frcmod file to generate the final topology (.prmtop) and coordinate (.inpcrd) files for the ligand.

Protein Preparation

For this guide, let's assume a hypothetical target: a protein kinase. We will use a representative structure from the Protein Data Bank (PDB). The preparation process involves cleaning the PDB file and preparing it for docking and simulation.

Experimental Protocol: Protein Preparation
  • Obtain Protein Structure:

    • Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 1IEP for c-Abl kinase).[6]

  • Clean the PDB File:

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7][8][9] This is crucial to ensure that the binding site is accessible for docking.

    • If the protein functions as a monomer, remove any additional protein chains.[9]

    • Tools like UCSF Chimera or PyMOL can be used for this purpose.

  • Add Hydrogens and Repair Missing Residues:

    • Crystal structures often lack hydrogen atoms and may have missing side chains or loops.[10]

    • Use tools like the pdb2pqr server or the protein preparation wizard in Schrödinger's Maestro to add hydrogens and model any missing segments. It's important to consider the protonation states of ionizable residues at a physiological pH (typically 7.4).[11]

  • Prepare for Docking:

    • For docking with AutoDock Vina, the protein structure needs to be converted to the .pdbqt format, which includes partial charges and atom types.[12][13] AutoDock Tools (ADT) can be used for this step, which involves adding polar hydrogens and assigning Gasteiger charges.[7]

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[1] It is a computationally efficient method to generate plausible binding hypotheses. We will use AutoDock Vina, a widely used and accurate docking program.[14]

Defining the Binding Site

The accuracy of docking is highly dependent on correctly defining the search space for the ligand.[10]

  • Known Binding Site: If a known ligand binds to the target protein, the binding site can be defined as a grid box encompassing the region occupied by the known ligand.

  • Unknown Binding Site (Blind Docking): If the binding site is unknown, a larger grid box covering the entire protein surface can be used. This is computationally more demanding and may yield less accurate results.[15]

Running the Docking Simulation
Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files, and defines the center and dimensions of the search space (the grid box).[11]

  • Execute AutoDock Vina:

    • Run Vina from the command line, providing the configuration file as input.

    • Command: vina --config conf.txt --log docking_log.txt

  • Analyze the Results:

    • Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[1]

    • The binding affinity is a scoring function that estimates the binding free energy. More negative values indicate stronger binding.

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or UCSF Chimera to inspect the interactions with the protein.[14]

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.5MET318, THR315, ILE360
2-9.2GLU286, ASP381
3-8.9LYS271, PHE382

Phase 3: Molecular Dynamics Simulations - Capturing the Dynamics of Binding

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[16] This is crucial for assessing the stability of the docked pose and understanding the nuanced interactions that are not captured in a rigid docking model. We will use GROMACS, a high-performance and widely used MD engine.[17][18]

G cluster_0 System Preparation cluster_1 Simulation Protocol S1 Combine Protein & Ligand S2 Define Simulation Box S1->S2 S3 Solvate with Water S2->S3 S4 Add Ions S3->S4 S5 Energy Minimization S4->S5 Prepared System S6 NVT Equilibration S5->S6 S7 NPT Equilibration S6->S7 S8 Production MD S7->S8

Caption: The general workflow for setting up and running a molecular dynamics simulation.

System Setup for MD Simulation
Experimental Protocol: GROMACS System Setup
  • Combine Protein and Ligand:

    • Merge the coordinate files of the protein and the best-docked pose of the ligand into a single complex .pdb file.[19]

  • Generate a Unified Topology:

    • Create a master topology file (.top) that includes the force field parameters for both the protein (e.g., AMBER ff19SB) and the ligand (from our earlier parameterization).[20]

  • Define the Simulation Box and Solvate:

    • Define a periodic boundary box around the complex.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions to Neutralize the System:

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many MD simulation algorithms.[19]

Running the MD Simulation
Experimental Protocol: GROMACS Simulation
  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to relax around the solute. Position restraints are often applied to the protein and ligand during this step.[19]

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns or more) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory file.

Phase 4: Binding Free Energy Calculations - Quantifying Binding Affinity

MD simulations provide the trajectories, but to get a more accurate estimate of binding affinity than the docking score, we can perform binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method that offers a good balance between accuracy and computational cost.[21]

The MM/PBSA Method

The MM/PBSA method calculates the binding free energy (


) by computing the free energies of the complex, the protein, and the ligand from the MD trajectory.


Each free energy term is calculated as:



Where:

  • 
     is the average molecular mechanics energy.
    
  • 
     is the conformational entropy contribution (often the most challenging term to calculate accurately).
    
  • 
     is the solvation free energy, which has both a polar (calculated with the Poisson-Boltzmann equation) and a non-polar component.
    
Analysis and Interpretation

The calculated


 provides a more refined estimate of the binding affinity. Furthermore, the energy can be decomposed on a per-residue basis to identify the key amino acids that contribute most significantly to the binding of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. This information is invaluable for guiding lead optimization efforts.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the binding of a novel small molecule, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, to a protein target. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, we can generate robust hypotheses about the binding mode and affinity of the compound.

The insights gained from this in silico modeling can be used to:

  • Prioritize compounds for experimental testing.

  • Guide the design of analogs with improved potency and selectivity.

  • Provide a structural basis for understanding the mechanism of action.

It is crucial to remember that in silico modeling is a predictive science and should always be validated by experimental data. The methodologies described here provide a powerful toolkit for the modern drug discovery professional, enabling a more rational and efficient path toward new therapeutics.

References

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The Difluoromethylthio Group (SCF2H): A Guide to Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethylthio (SCF2H) group has emerged as a substituent of significant interest. This technical guide provides an in-depth exploration of the metabolic stability of the SCF2H moiety, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the unique electronic properties of the SCF2H group, its known metabolic pathways, standardized experimental protocols for stability assessment, and strategies for modulating its metabolic fate to enhance drug efficacy and safety.

Introduction: The Rise of the Difluoromethylthio Group in Medicinal Chemistry

The introduction of fluorine or fluoroalkyl groups into lead compounds is a widely practiced strategy to enhance critical drug-like properties such as metabolic stability and cell membrane permeability.[1][2] The difluoromethylthio (SCF2H) group, in particular, has garnered substantial attention for its unique combination of physicochemical characteristics.[1][2]

Unlike its more lipophilic and electron-withdrawing trifluoromethylthio (SCF3) analogue, the SCF2H group offers a more nuanced profile. It is considered a lipophilic hydrogen-bond donor due to the weak acidity of the proton on the difluoromethyl group.[1][2] This allows for potential interactions with enzyme active sites, enhancing binding selectivity.[1][2] Furthermore, its reduced lipophilicity and electron-withdrawing nature compared to the SCF3 group provide medicinal chemists with a valuable tool to fine-tune the metabolic stability of drug molecules.[1][2] The successful incorporation of the SCF2H group is exemplified in various bioactive molecules, including the β-lactamase-resistant antibiotic flomoxef sodium and the pesticide pyriprole.[3]

The growing importance of this functional group has spurred the development of novel synthetic methodologies for its efficient and late-stage introduction into complex molecules.[1][2][4][5]

Understanding the Metabolic Landscape of the SCF2H Group

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The SCF2H group, while generally conferring increased metabolic stability compared to non-fluorinated analogues, is not metabolically inert. Understanding its biotransformation pathways is essential for rational drug design.

Key Metabolic Transformations

The primary route of metabolism for the SCF2H group involves oxidation of the sulfur atom. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.[6][7][8][9]

  • Sulfoxidation: The initial and often most rapid metabolic step is the oxidation of the thioether to a sulfoxide (S(O)CF2H).[10][11]

  • Sulfone Formation: The sulfoxide can undergo further oxidation to form the corresponding sulfone (S(O)2CF2H). This second oxidation step is typically slower than the initial sulfoxidation.[10][11]

Studies using model organisms like Cunninghamella elegans, a well-established model for mammalian drug metabolism, have demonstrated this stepwise oxidation.[10] For instance, the metabolism of aryl-SCF2CH3 ethers in this model system clearly shows the rapid conversion to the sulfoxide, followed by a much slower formation of the sulfone.[11]

It is important to note that there has been no significant evidence of defluorination or hydroxylation at the terminal methyl group in related α,α-difluoroethyl thioether motifs, suggesting the C-F bonds within the SCF2H group are highly stable to metabolic cleavage.[11]

The Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes, primarily located in the liver, are the key catalysts for the oxidative metabolism of the SCF2H group.[6][9][12] The specific CYP isozymes involved can vary depending on the overall structure of the drug molecule. Identifying the responsible CYP isozymes is crucial for predicting potential drug-drug interactions.

Experimental Assessment of Metabolic Stability

A thorough evaluation of metabolic stability is a critical component of the drug discovery and development process.[13][14][15] A combination of in vitro and in vivo studies provides a comprehensive picture of a compound's metabolic fate.

In Vitro Metabolic Stability Assays

In vitro assays are essential for early-stage screening and for gaining mechanistic insights into a compound's metabolism.[16][17]

Table 1: Common In Vitro Systems for Metabolic Stability Assessment

System Description Advantages Limitations
Liver Microsomes Subcellular fractions containing a high concentration of CYP enzymes.[16][18]High throughput, cost-effective, ideal for assessing Phase I metabolism.[16]Lack of Phase II enzymes and cofactors, limited incubation times.[16]
Hepatocytes Intact liver cells containing a full complement of Phase I and II enzymes and cofactors.[16][18]More physiologically relevant, can assess both Phase I and II metabolism.[16]Lower throughput, more expensive, limited viability for long-term incubations.[16]
Recombinant CYP Enzymes Individual CYP isozymes expressed in a cellular system.Allows for the identification of specific enzymes responsible for metabolism (reaction phenotyping).[15]Does not account for the interplay between different enzymes.
Detailed Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound containing an SCF2H group using liver microsomes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[13]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[19]

  • 96-well incubation plates[19]

  • Incubator/shaker (37°C)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis[13]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • On ice, thaw the liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-warm the 96-well plate containing the liver microsome solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the reaction for each time point incubation.

    • At the end of each incubation time, quench the reaction by adding cold acetonitrile containing an internal standard.[18][19]

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

In Vivo Metabolic Studies

In vivo studies in animal models are essential to confirm the metabolic pathways identified in vitro and to understand the overall pharmacokinetic and pharmacodynamic properties of the drug candidate. These studies involve administering the compound to the animal and analyzing biological samples (e.g., plasma, urine, feces) over time to identify and quantify the parent drug and its metabolites.

Strategies to Modulate Metabolic Stability

While the SCF2H group generally enhances metabolic stability, further optimization may be necessary during lead optimization.

  • Steric Shielding: Introducing bulky substituents near the SCF2H group can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of oxidation.

  • Electronic Modulation: Altering the electronic environment around the sulfur atom can influence its susceptibility to oxidation. Introducing electron-withdrawing groups elsewhere in the molecule can decrease the electron density on the sulfur, making it less prone to oxidation.

  • Bioisosteric Replacement: In cases where the SCF2H group is identified as a primary site of metabolism leading to undesirable pharmacokinetic properties, it can be replaced with other bioisosteres.[20][21] However, this must be balanced with the potential impact on the compound's biological activity. A classic bioisosteric replacement is the substitution of a hydroxyl or thiol group with an SCF2H group to improve metabolic stability.[1][2][22] The trifluoromethyl (CF3) group is another common bioisostere for the SCF2H group, often providing even greater metabolic stability, though with increased lipophilicity.[23][24][25]

Case Studies

Several drug candidates and approved drugs have successfully incorporated the difluoromethylthio group, demonstrating its utility in achieving desirable pharmacokinetic profiles. For example, the antibiotic flomoxef contains an SCF2H moiety which contributes to its stability against β-lactamases.[3]

Conclusion

The difluoromethylthio group is a valuable functional group in the medicinal chemist's toolbox for optimizing the metabolic stability and overall pharmacokinetic properties of drug candidates. A thorough understanding of its metabolic pathways, coupled with robust experimental evaluation, is essential for its successful application in drug design. By strategically employing the SCF2H group and applying the principles outlined in this guide, researchers can significantly enhance the potential for developing safe and effective new medicines.

References

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Visualizations

Metabolic_Pathway_SCF2H Parent Parent Drug (R-SCF2H) Sulfoxide Sulfoxide Metabolite (R-S(O)CF2H) Parent->Sulfoxide CYP450 Mediated Oxidation (Rapid) Sulfone Sulfone Metabolite (R-S(O)2CF2H) Sulfoxide->Sulfone CYP450 Mediated Oxidation (Slower)

Caption: Metabolic pathway of the SCF2H group.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Prep_Solutions Prepare Compound and Microsome Solutions Start_Reaction Initiate Reaction with Test Compound Prep_Solutions->Start_Reaction Time_Points Sample at Multiple Time Points (t=0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

Sources

Methodological & Application

Application Notes and Protocols: N-(p-((difluoromethyl)thio)phenyl)anthranilic acid as a TRPM8 Channel Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor and a polymodal ion channel implicated in a range of physiological and pathophysiological processes, including cold sensation, pain, and various cancers.[1][2][3] This document provides a comprehensive guide to the application of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, a novel small molecule, as a potential modulator of the TRPM8 channel. We will explore the scientific rationale for investigating this compound, its presumed mechanism of action based on its structural similarity to other known ion channel modulators, and detailed protocols for its characterization using in vitro assays. This guide is intended to provide researchers with the necessary tools to effectively evaluate the therapeutic potential of this compound.

Introduction to TRPM8: A Key Therapeutic Target

The TRPM8 channel, a non-selective cation channel, is a member of the Transient Receptor Potential (TRP) channel family.[3][4] It is activated by a variety of stimuli, including cold temperatures (below 28°C), cooling agents like menthol and icilin, and voltage changes.[2][3][5] TRPM8 is predominantly expressed in a subset of sensory neurons, where it plays a crucial role in the detection of environmental temperature and cold-induced pain.[6][7] Its involvement in conditions such as neuropathic pain, migraine, overactive bladder, and certain cancers has made it an attractive target for therapeutic intervention.[1][3][8]

The modulation of TRPM8 activity can be achieved through various small molecules that act as either agonists or antagonists. Agonists, by activating the channel, can induce a cooling sensation and have analgesic effects in certain pain models. Antagonists, by blocking channel activity, are being investigated for the treatment of cold allodynia and other hypersensitivity disorders.[3][8]

The Promise of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid.[9][10] Fenamates are known to modulate the activity of various ion channels. The structural features of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, particularly the difluoromethylthio group, suggest its potential for unique interactions with the TRPM8 channel, possibly influencing its gating mechanisms. The introduction of fluorine atoms can alter the compound's electronic properties and metabolic stability, potentially offering advantages over existing modulators.[11]

Presumed Mechanism of Action and Cellular Effects

Based on the known pharmacology of similar anthranilic acid derivatives, we hypothesize that N-(p-((difluoromethyl)thio)phenyl)anthranilic acid modulates TRPM8 activity by directly interacting with the channel protein. This interaction could either stabilize the open state (agonism) or prevent channel opening in response to stimuli (antagonism). The lipophilic nature of the compound suggests it can readily cross the cell membrane to access binding sites within the transmembrane domains of the channel.

The primary cellular effect of TRPM8 modulation is a change in intracellular calcium concentration ([Ca²⁺]i).[12] Agonists will trigger an influx of Ca²⁺ through the channel, while antagonists will prevent this influx in the presence of an activating stimulus.

Experimental Workflows and Protocols

This section provides detailed protocols for the in vitro characterization of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid as a TRPM8 modulator.

General Laboratory Procedures
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 (HEK-hTRPM8) are a standard model for studying TRPM8 modulators. These cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.

  • Compound Preparation: N-(p-((difluoromethyl)thio)phenyl)anthranilic acid should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% to avoid off-target effects.

Workflow for Characterizing a Novel TRPM8 Modulator

TRPM8_Modulator_Workflow cluster_screening Primary Screening cluster_validation Electrophysiological Validation cluster_analysis Data Analysis & Interpretation a Calcium Imaging Assay b Patch-Clamp Electrophysiology a->b Confirm Activity c Determine EC50/IC50 b->c Quantify Potency d Assess Mode of Action c->d Characterize Mechanism

Caption: A streamlined workflow for the characterization of novel TRPM8 modulators.

Protocol 1: Calcium Imaging Assay

This high-throughput assay is ideal for initial screening to determine if the compound has any effect on TRPM8 activity.[13][14]

Principle: TRPM8 activation leads to an influx of extracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.

Materials:

  • HEK-hTRPM8 cells

  • Wild-type HEK293 cells (negative control)

  • 96-well black, clear-bottom plates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

  • Menthol (TRPM8 agonist control)

  • BCTC (TRPM8 antagonist control)[3]

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed HEK-hTRPM8 and wild-type HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Agonist Test:

      • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

      • Add varying concentrations of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid to the wells and monitor the fluorescence change over time.

      • Include wells with menthol as a positive control and vehicle (DMSO) as a negative control.

    • Antagonist Test:

      • Pre-incubate the cells with varying concentrations of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid for 5-10 minutes.

      • Add a fixed concentration of menthol (EC₅₀ concentration) to all wells and monitor the fluorescence change.

      • Include wells with BCTC as a positive control for antagonism.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • For the agonist test, plot ΔF against the compound concentration to determine the EC₅₀ value.

    • For the antagonist test, plot the percentage inhibition of the menthol response against the compound concentration to determine the IC₅₀ value.

Data Presentation:

CompoundAssay ModeEC₅₀/IC₅₀ (µM)
MentholAgonistExpected ~10-100
BCTCAntagonistExpected ~0.1-1
N-(p-((difluoromethyl)thio)phenyl)anthranilic acidAgonist/AntagonistTo be determined
Protocol 2: Patch-Clamp Electrophysiology

This technique provides a more detailed and direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.[15][16][17][18]

Principle: Measures the flow of ions through the TRPM8 channel in response to voltage changes and chemical stimuli.

Materials:

  • HEK-hTRPM8 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES, pH 7.4 with NaOH.[15][17]

  • Extracellular solution (in mM): 150 NaCl, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.[15][17]

  • N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

  • Menthol

Procedure:

  • Cell Preparation: Plate HEK-hTRPM8 cells on glass coverslips at a low density to allow for easy patching of individual cells.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of 0 mV.[15][17]

  • Voltage Protocol: Apply a voltage ramp or step protocol (e.g., from -80 mV to +120 mV) to elicit TRPM8 currents.[15][17]

  • Compound Application:

    • Agonist Test: Perfuse the cell with varying concentrations of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and record the resulting current.

    • Antagonist Test: First, apply a fixed concentration of menthol to activate the channel. Then, co-perfuse with varying concentrations of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid to measure the inhibition of the menthol-induced current.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +100 mV).

    • Plot the normalized current against the compound concentration to determine the EC₅₀ or IC₅₀ value.

Expected Results: An agonist will induce an outwardly rectifying current characteristic of TRPM8 activation. An antagonist will reduce the amplitude of the menthol-induced current in a concentration-dependent manner.

Visualization of TRPM8 Modulation

TRPM8_Modulation cluster_stimuli Stimuli cluster_modulator Test Compound cluster_effects Potential Effects TRPM8 TRPM8 Channel Closed State TRPM8_Open TRPM8 Channel Open State Cold Cold (<28°C) Cold->TRPM8_Open Activates Menthol Menthol Menthol->TRPM8_Open Activates Modulator N-(p-((difluoromethyl)thio)phenyl)anthranilic acid Agonism Agonism (Opens Channel) Modulator->Agonism May cause Antagonism Antagonism (Blocks Activation) Modulator->Antagonism May cause Agonism->TRPM8_Open Induces Antagonism->TRPM8 Stabilizes

Caption: Potential modes of action for a novel TRPM8 modulator.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The inclusion of both positive and negative controls in each experiment is critical for ensuring the reliability of the data. For instance, in the calcium imaging assay, wild-type HEK293 cells, which do not express TRPM8, should not show a response to the test compound or menthol, confirming the specificity of the observed effects to the TRPM8 channel. Similarly, the use of a known TRPM8 antagonist like BCTC provides a benchmark for antagonist activity. In patch-clamp experiments, the characteristic current-voltage relationship of TRPM8 serves as an internal validation of channel activity.

Conclusion

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid represents a promising scaffold for the development of novel TRPM8 modulators. The application notes and protocols provided herein offer a robust framework for its initial characterization. By following these guidelines, researchers can effectively determine the compound's potency, efficacy, and mode of action, thereby paving the way for further preclinical and clinical investigation.

References

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Application Notes and Protocols for High-Throughput Screening of N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid and its Analogs as TRPC4/5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting TRPC4/5 Channels

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play pivotal roles in cellular calcium signaling. Within this family, TRPC4 and TRPC5 have emerged as critical mediators in a range of physiological and pathophysiological processes.[1][2] These channels are highly expressed in the central nervous system, particularly in regions associated with fear and anxiety, such as the amygdala.[3][4] Preclinical studies using genetic knockout models and pharmacological inhibitors have demonstrated that blockade of TRPC4/5 channels can produce significant anxiolytic and antidepressant effects.[3][4] This has led to the development of TRPC4/5 inhibitors that are currently in clinical trials for anxiety, depression, and progressive kidney diseases.[1]

The anthranilic acid scaffold is a well-established pharmacophore in drug discovery, forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).[5] More recently, derivatives of this scaffold have been identified as potent modulators of various ion channels. This application note focuses on N-(p-((difluoromethyl)thio)phenyl)anthranilic acid , a representative member of this chemical class, as a putative inhibitor of TRPC4/5 channels. We provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this and similar compounds in high-throughput screening (HTS) campaigns to identify and characterize novel TRPC4/5 modulators.

Scientific Rationale: Why High-Throughput Screening for TRPC4/5 Inhibitors?

The discovery of new chemical entities that selectively modulate TRPC4/5 channels is paramount for advancing our understanding of their biological roles and for developing novel therapeutics. HTS provides a robust platform for screening large compound libraries to identify initial "hits".[6][7] For TRPC4/5 channels, the most common HTS approaches are cell-based assays that measure changes in intracellular calcium ([Ca²⁺]i) or membrane potential following channel activation.[6][7]

A key strategy in designing a successful HTS assay for TRPC4/5 is to utilize a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that co-expresses the target channel (TRPC4 or TRPC5) and a G-protein coupled receptor (GPCR).[6][8] Activation of the GPCR with its specific agonist initiates a signaling cascade that leads to the opening of the TRPC4/5 channels, resulting in a measurable influx of cations.[8] Potential inhibitors are then identified by their ability to attenuate this signal.

Compound Profile: N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

PropertyValueSource
Molecular Formula C₁₄H₁₁F₂NO₂S[9]
Molecular Weight 295.31 g/mol [9]
IUPAC Name 2-[4-(difluoromethylsulfanyl)anilino]benzoic acid[9]
Physical State Solid (predicted)
Solubility Soluble in DMSO for stock solutionsGeneral laboratory practice

Note: While N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is used as an exemplary compound in this guide, the protocols described are applicable to other analogs and potential inhibitors of TRPC4/5 channels.

Primary High-Throughput Screening: Calcium Imaging Assay

This protocol describes a fluorescence-based HTS assay to identify inhibitors of TRPC4-mediated calcium influx.

Principle of the Assay

HEK293 cells stably co-expressing human TRPC4 and a GPCR (e.g., the μ-opioid receptor) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[6][8] Test compounds are pre-incubated with the cells. The GPCR is then activated with a specific agonist (e.g., DAMGO for the μ-opioid receptor), which triggers the opening of TRPC4 channels and a subsequent influx of Ca²⁺.[8] The resulting increase in intracellular calcium is detected as an increase in fluorescence. Inhibitors of TRPC4 will reduce or abolish this fluorescence signal.

Experimental Workflow

HTS_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: HTS Assay cluster_analysis Data Analysis cell_plating Seed HEK293-TRPC4 cells in 384-well plates dye_loading Load cells with Fluo-4 AM dye cell_plating->dye_loading compound_add Add test compounds (e.g., N-(p-((difluoromethyl)thio)phenyl)anthranilic acid) dye_loading->compound_add read1 Read baseline fluorescence compound_add->read1 agonist_add Add TRPC4 activator (e.g., DAMGO) read1->agonist_add read2 Read kinetic fluorescence agonist_add->read2 data_norm Normalize data and calculate % inhibition read2->data_norm hit_id Identify primary hits data_norm->hit_id

Caption: High-throughput screening workflow for TRPC4 inhibitors.

Detailed Protocol

Materials:

  • HEK293 cell line stably co-expressing human TRPC4 and a suitable GPCR (e.g., μ-opioid receptor).

  • Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or Fluo-8 No Wash Calcium Assay Kit.

  • TRPC4 Activator: e.g., DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Test Compound: N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and other library compounds dissolved in 100% DMSO.

  • Positive Control Inhibitor: e.g., ML204.

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating (Day 1):

    • Seed the HEK293-TRPC4 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 20,000-30,000 cells per well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation (Day 2):

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Transfer a small volume (e.g., 50-100 nL) of the compound solutions to the assay plate using an acoustic liquid handler or pin tool. The final concentration of DMSO in the assay should be kept below 0.5% to avoid off-target effects.

  • Dye Loading (Day 2):

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Add the dye solution to each well of the cell plate and incubate for 30-60 minutes at 37°C.

  • HTS Measurement (Day 2):

    • Place the assay plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • Using the plate reader's integrated liquid handler, add the TRPC4 activator (e.g., DAMGO) to all wells simultaneously.

    • Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 2-5 minutes).

Data Analysis
  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence.

  • Normalize the data to the positive (activator alone) and negative (no activator) controls to determine the percentage of inhibition for each test compound.

    • % Inhibition = 100 * (1 - (ΔF_compound - ΔF_negative) / (ΔF_positive - ΔF_negative))

  • Identify primary "hits" as compounds that inhibit the activator-induced fluorescence signal above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).

Self-Validating System: Key Quality Control Metrics

To ensure the reliability of the HTS data, it is crucial to monitor the assay performance using statistical parameters. The Z'-factor is a widely accepted metric for the quality of an HTS assay.

  • Z'-Factor Calculation: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|

    • Where σ is the standard deviation and μ is the mean of the positive and negative controls.

    • A Z'-factor > 0.5 is indicative of an excellent and robust assay suitable for HTS.[6]

Secondary and Confirmatory Assays

Hits identified from the primary screen require further validation to confirm their activity and determine their selectivity and mechanism of action.

Dose-Response Curves

Primary hits should be re-tested in the same calcium imaging assay over a range of concentrations to determine their potency (IC₅₀ value). This allows for the ranking of hits and the initial characterization of the structure-activity relationship (SAR).

Counter-Screening for Selectivity

It is essential to determine if the inhibitory activity of a hit compound is specific to the target channel. Counter-screens should be performed using:

  • Parental HEK293 cells: To rule out non-specific effects on endogenous channels or the signaling pathway.[6]

  • HEK293 cells expressing other TRP channels: To assess selectivity against closely related channels (e.g., TRPC3, TRPC6) and more distantly related TRP family members (e.g., TRPV1, TRPM8).[8][10]

Table of Comparative Selectivity for Known TRPC4/5 Inhibitors:

CompoundTRPC4 IC₅₀ (µM)TRPC5 IC₅₀ (µM)TRPC6 IC₅₀ (µM)TRPC3 IC₅₀ (µM)Reference
ML204 0.96~9 (modest selectivity)>19 (19-fold selective)~9 (modest selectivity)[8], [11]
HC-070 0.0460.009>400-fold selective>400-fold selective[3]
Clemizole 6.41.0 - 1.311.39.1[11]
Electrophysiology: The Gold Standard for Confirmation

Whole-cell patch-clamp electrophysiology is the gold standard for confirming the direct inhibition of ion channels.[12] This technique provides a direct measure of ion flow through the channel and can be used to determine the mechanism of inhibition (e.g., channel block, modulation of gating). While not suitable for primary HTS due to its low throughput, automated patch-clamp systems can be used for secondary screening of a smaller number of prioritized hits.[8]

EPhys_Workflow cluster_ephys Electrophysiology Confirmation cluster_analysis_ephys Data Analysis cell_prep Prepare HEK293-TRPC4 cells for patch-clamp recording Establish whole-cell recording cell_prep->recording agonist_app Apply agonist to activate TRPC4 current recording->agonist_app compound_app Apply test compound (e.g., N-(p-((difluoromethyl)thio)phenyl)anthranilic acid) agonist_app->compound_app washout Washout compound compound_app->washout current_measure Measure current amplitude before, during, and after compound application washout->current_measure ic50_calc Calculate IC₅₀ current_measure->ic50_calc

Caption: Workflow for electrophysiological confirmation of TRPC4 inhibitors.

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Low Z'-Factor (<0.5) - High variability in cell response.- Suboptimal agonist concentration.- Inconsistent cell plating.- Optimize cell passage number and plating density.- Perform a detailed agonist dose-response curve to determine the optimal EC₈₀.- Ensure uniform cell seeding.
High Background Signal - Endogenous channel activity in the cell line.- "Leaky" cell membranes.- Use a parental cell line to quantify and subtract background.- Ensure cells are healthy and not over-confluent.
False Positives - Compound auto-fluorescence.- Compound interferes with the calcium dye.- Compound inhibits the GPCR signaling pathway upstream of the channel.- Pre-read plates after compound addition but before agonist addition to identify fluorescent compounds.- Perform counter-screens in parental cells.- Use an alternative assay, such as a membrane potential assay, to confirm activity.
False Negatives - Compound instability or precipitation in assay buffer.- Insufficient incubation time.- Check compound solubility in the assay buffer.- Optimize the pre-incubation time with the test compound.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the high-throughput screening of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and other potential TRPC4/5 inhibitors. By employing a primary calcium imaging assay followed by rigorous secondary and confirmatory screens, researchers can confidently identify and characterize novel modulators of these therapeutically important ion channels. The integration of quality control metrics and a systematic approach to hit validation are essential for the success of any drug discovery campaign targeting TRPC4/5.

References

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  • Grimm, S., et al. (2024). TRPC4/5 inhibitors: Phase I results and proof of concept studies. European Archives of Psychiatry and Clinical Neuroscience. Available at: [Link]

  • Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. As this molecule is a key intermediate in various research fields, achieving a high, reproducible yield is critical. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during its synthesis via modern cross-coupling methodologies.

Synthetic Overview & Initial Considerations

The formation of the C-N bond in N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is typically achieved through one of two primary cross-coupling reactions: a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-catalyzed Ullmann condensation.[1][2] While both are viable, the Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope.[1] This guide will focus primarily on troubleshooting the more common Buchwald-Hartwig approach.

cluster_reactants Reactants cluster_product Product cluster_conditions SM1 2-Halobenzoic Acid (X = Br, Cl) Catalyst Catalyst System (e.g., Pd(OAc)2 + Ligand) SM1->Catalyst + SM2 4-((Difluoromethyl)thio)aniline SM2->Catalyst + Product N-(p-((difluoromethyl)thio)phenyl)anthranilic acid Catalyst->Product Heat, Inert Atm. Base Base (e.g., NaOtBu, K2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product caption General Reaction Scheme for N-Arylation

Caption: General Reaction Scheme for N-Arylation.

A logical approach to troubleshooting is essential. Before modifying reaction parameters, always confirm the identity and purity of your starting materials and ensure that your reaction setup is sound (e.g., truly inert atmosphere, dry solvent).

start Low Yield Observed check_conversion Step 1: Analyze Crude Reaction (TLC, LC-MS, 1H NMR) start->check_conversion conversion_q Is Conversion >80%? check_conversion->conversion_q side_products Symptom: Moderate Conversion, Significant Side Products check_conversion->side_products Side Products Detected no_conversion Symptom: Low to No Conversion conversion_q->no_conversion No high_conversion Symptom: High Conversion, Low Isolated Yield conversion_q->high_conversion Yes troubleshoot_catalyst See Guide 1: Catalyst, Reagents, Conditions no_conversion->troubleshoot_catalyst troubleshoot_side_rxn See Guide 2: Side Reaction Analysis side_products->troubleshoot_side_rxn troubleshoot_workup See Guide 3: Workup & Purification high_conversion->troubleshoot_workup caption General Troubleshooting Workflow

Caption: General Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion by TLC. What are the first things to check? A: Before anything else, verify three critical points:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with argon or nitrogen. Oxygen can irreversibly oxidize the Pd(0) active catalyst.

  • Solvent & Reagent Purity: Water and other protic impurities can quench the strong bases used and interfere with the catalyst. Use freshly dried, degassed solvent. Check the purity of your starting materials by NMR or melting point.

  • Base Activity: Solid bases like sodium tert-butoxide (NaOtBu) can degrade upon prolonged storage. Use a fresh bottle or a freshly opened container from a desiccator.

Q2: I'm seeing multiple side products by TLC/LC-MS. What are they likely to be? A: In a Buchwald-Hartwig amination, the most common side products are the hydrodehalogenated benzoic acid (where the halide is replaced by hydrogen) and the diarylamine (from a second amination of the product).[1][3] The formation of these byproducts often points to issues with the catalyst-ligand ratio or reaction temperature.

Q3: Which is better for this synthesis: Buchwald-Hartwig or Ullmann? A: The Buchwald-Hartwig reaction is generally the superior choice. Ullmann condensations typically require very high temperatures (>180 °C) and stoichiometric amounts of copper, which can be difficult to remove.[2] The palladium-catalyzed methods offer milder conditions, lower catalyst loadings, and a higher tolerance for various functional groups, making them more reliable and easier to optimize.[4]

Q4: My crude reaction mixture looks clean, but I lose most of my product during purification. Why? A: This is a classic workup issue. The product, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, contains both a basic amine nitrogen and an acidic carboxylic acid group. During an aqueous workup, it can act as a surfactant, causing emulsions. Furthermore, its solubility changes dramatically with pH. If you basify the aqueous layer too much during extraction, you will deprotonate the carboxylic acid and pull your product into the aqueous phase. Conversely, if the organic layer is washed with acid, the amine will be protonated, also pulling it from the organic layer. See Guide 3 for a detailed workup protocol.

Q5: How does the carboxylic acid group on the 2-halobenzoic acid affect the reaction? A: The carboxylic acid will be immediately deprotonated by the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to form a carboxylate salt. This has two main effects:

  • Stoichiometry: You must use at least two equivalents of base: one to deprotonate the carboxylic acid and one to deprotonate the aniline's N-H group during the catalytic cycle.[5]

  • Solubility: The formation of the carboxylate salt can significantly alter the solubility of the starting material in common non-polar solvents like toluene. This can sometimes lead to heterogeneous mixtures which may require more vigorous stirring or the use of a co-solvent.

In-Depth Troubleshooting Guides

Guide 1: Symptom - Low to No Conversion of Starting Materials (<20%)

This issue almost always points to a fundamental problem with one of the core components of the catalytic system or the reaction setup.

Potential Cause A: Catalyst System Inactivity The Pd(0) species is the active catalyst. If it fails to form or is poisoned, the reaction will not proceed. This can be due to an inappropriate ligand, an inactive palladium precursor, or the presence of catalyst poisons.

  • Diagnostic Protocol: Control Reaction

    • Set up a small-scale (e.g., 0.1 mmol) "gold standard" reaction that is known to work well, such as the coupling of 4-bromotoluene with morpholine.

    • Use the exact same batch of palladium precursor, ligand, base, and solvent that you used for your problematic reaction.

    • If this control reaction also fails, your catalyst system components are suspect. If it succeeds, the issue lies with the specific substrates or conditions used for your target molecule.

  • Solution: Screen Catalyst System Components The interaction between the palladium source, ligand, and base is crucial and substrate-dependent.[6] For electron-rich anilines and aryl halides, a systematic screening is often the fastest path to success. Start with a robust, general-purpose system and broaden from there.

    Table 1: Recommended Starting Points for Catalyst System Screening

    Pd Precursor (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Commentary
    Pd₂(dba)₃ (1-2%) XPhos (2-4%) NaOtBu (2.2) Toluene 100-110 A robust, general-purpose system for many C-N couplings.
    Pd(OAc)₂ (2%) BrettPhos (2.5%) K₂CO₃ (3.0) t-BuOH or Dioxane 100 Weaker bases can sometimes improve tolerance for sensitive groups.

    | XPhos Pd G3 (2%) | (precatalyst) | Cs₂CO₃ (2.5) | Dioxane | 100 | Air-stable precatalysts are often more reliable and convenient.[7] |

Potential Cause B: Impure or Wet Reagents/Solvents Cross-coupling reactions are highly sensitive to impurities.

  • Diagnostic & Solution Steps:

    • Solvents: Use solvent from a freshly opened bottle or dispense from a solvent purification system. Toluene and dioxane should be anhydrous.

    • 4-((difluoromethyl)thio)aniline: This reagent can oxidize over time. Check its purity by ¹H NMR. If impurities are present, consider purification by flash chromatography or recrystallization.

    • 2-Halobenzoic Acid: Verify purity by melting point or NMR. Recrystallize if necessary.

    • Inert Gas: Ensure your argon or nitrogen source is of high purity and that your lines are free of leaks. A common mistake is insufficient purging of the reaction flask before adding reagents.

Guide 2: Symptom - Moderate Conversion with Significant Side Products

If your reaction is proceeding but giving a mixture of products, the catalytic cycle is likely being diverted into non-productive pathways.

Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NHR')]+ OxAdd->AmineCoord + Amine (R'NH2) - Base (B-H-X) RedElim Productive Reductive Elimination AmineCoord->RedElim BetaHydride Side Reaction: β-Hydride Elimination AmineCoord->BetaHydride Can Compete Product Ar-NHR' RedElim->Product Product->Pd0 Catalyst Regeneration Hydrodehalogenation Ar-H (Side Product) BetaHydride->Hydrodehalogenation caption Productive vs. Side Reaction Pathways

Caption: Productive vs. Side Reaction Pathways.

Potential Cause A: Hydrodehalogenation This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It is often caused by β-hydride elimination from the palladium-amido intermediate, a known side reaction that competes with productive reductive elimination.[1]

  • Solutions:

    • Use a Bulky Ligand: Sterically hindered biarylphosphine ligands like XPhos or BrettPhos promote the desired reductive elimination step over side reactions.[6] If you are using a less bulky ligand (e.g., P(tBu)₃), switching to one of these is a primary troubleshooting step.

    • Lower the Temperature: Side reactions often have a higher activation energy. Reducing the temperature from 110 °C to 90 °C can sometimes suppress hydrodehalogenation while still allowing the desired reaction to proceed, albeit more slowly.

    • Ensure Anhydrous Conditions: Traces of water can be a hydride source, exacerbating this issue.

Potential Cause B: Diarylation The product, being a secondary amine, can sometimes react with another molecule of the aryl halide to form a diarylamine.

  • Solutions:

    • Control Stoichiometry: Ensure you are not using a large excess of the 2-halobenzoic acid. A ratio of 1.0:1.2 of the benzoic acid to the aniline is a good starting point.

    • Ligand Choice: Certain ligands are known to suppress diarylation. The development of the KPhos ligand, for example, was specifically aimed at improving selectivity for monoarylation when using ammonia.[3] While your substrate is not ammonia, the principle of using a ligand that disfavors a second coupling can apply.

Guide 3: Symptom - High Conversion but Low Isolated Yield

This indicates that your product is being formed successfully but is lost during the workup and purification steps.

Potential Cause: Product Loss During Aqueous Workup The product molecule is amphoteric, possessing both an acidic and a basic site. This makes its extraction highly dependent on pH.

  • Optimized Workup and Isolation Protocol:

    • Cool Reaction: Once the reaction is complete by TLC/LC-MS, cool the mixture to room temperature.

    • Quench Carefully: Add water to the reaction mixture. Do NOT add acid at this stage.

    • Basify and Extract (Remove Unreacted Aniline): Adjust the pH of the aqueous layer to ~9-10 with a mild base like sodium bicarbonate solution. This keeps your product's carboxylic acid deprotonated (as the carboxylate) and soluble in the aqueous layer, while any unreacted, non-acidic starting aniline can be extracted away with an organic solvent like ethyl acetate or MTBE. Discard the organic layer.

    • Acidify to Precipitate: Slowly acidify the separated aqueous layer with 1M HCl with vigorous stirring. The product will precipitate out as the carboxylic acid becomes protonated and insoluble. Monitor the pH to ensure it is in the range of 3-4.

    • Isolate: Collect the precipitated solid by vacuum filtration.

    • Wash: Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar solvent like hexane to aid in drying.

    • Dry: Dry the solid under high vacuum. This method often yields a product pure enough for many applications without requiring chromatography.

  • Alternative Purification: Crystallization If the isolated solid is still impure, avoid silica gel chromatography if possible, as the acidic nature of the silica can cause streaking and decomposition. A much better alternative is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

References

  • Jalpan, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

  • Ghavale, Y., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Various Authors. (2023). Synthetic Methods for Primary Anilines. Books.
  • Bramm, A., et al. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. [Link]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

  • Wikipedia Contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Reddit User Discussion. (2021). r/chemhelp - Buchwald-Hartwig low yield discussion. Reddit. [Link]

  • Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]

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How to improve the purity of crude N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to elevating the purity of crude N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested methodologies to address the specific challenges you may encounter. This guide moves beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(p-((difluoromethyl)thio)phenyl)anthranilic acid?

A1: The impurity profile is heavily dependent on the synthetic route, which is typically an Ullmann condensation or a related cross-coupling reaction.[1][2][3] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Such as 2-halobenzoic acid and p-((difluoromethyl)thio)aniline.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the starting materials coupling with themselves.[3]

  • Side-Reaction Products: Products from competing reaction pathways.

  • Residual Catalyst: Copper salts or complexes used in the Ullmann reaction.[4][5]

  • Degradation Products: The thioether moiety can be susceptible to oxidation, potentially forming sulfoxides or sulfones, especially under harsh reaction or workup conditions.[6]

Q2: My crude product is highly colored (brown, dark red, or black). What causes this and how can I fix it?

A2: Dark coloration is often due to trace amounts of copper catalyst residue or high molecular weight, conjugated byproducts. A simple and effective first step is treatment with activated carbon. Before recrystallization, dissolve your crude product in a suitable solvent, add a small amount (1-5% by weight) of activated carbon, and briefly heat the mixture.[7][8] The carbon can be removed by hot filtration through a pad of Celite®. This process adsorbs many colored impurities, significantly improving the appearance of your final product.

Q3: How do I effectively monitor the progress of my purification?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring. It helps in selecting a solvent system for column chromatography and in tracking the separation of your product from impurities during fraction collection. For this acidic compound, you may observe "streaking" on the silica plate. Adding 0.5-1% acetic or formic acid to your eluent can suppress this by keeping the carboxylic acid protonated, leading to sharper spots.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, providing precise percentages of the main component and any impurities.[10][11] It is the definitive method for determining the success of your purification protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of your purified compound and for identifying any remaining impurities that have distinct signals.

Troubleshooting and Purification Protocols

This section details specific, validated protocols to address common purification challenges. The choice of method depends on the nature of the impurities you need to remove.

Problem 1: Crude product contains significant neutral or basic impurities.

Solution: Acid-base extraction is the most effective technique for this scenario. It leverages the acidic nature of the carboxylic acid group on your target molecule to separate it from non-acidic contaminants.[12][13][14]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][15] Stopper the funnel and invert gently, venting frequently to release pressure from CO₂ evolution. Shake more vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your desired product, into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your purified product should precipitate out as a solid.[14][15]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, and then dry it thoroughly in a vacuum oven.[13]

Problem 2: Impurities have similar polarity and functional groups to the target compound.

Solution: When simple extraction is insufficient, recrystallization is the next logical step. This technique purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[16]

Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent SystemSuitability for Aromatic Carboxylic AcidsNotes
Ethanol/WaterExcellentHighly effective; the compound is typically soluble in hot ethanol and insoluble in water.[17]
TolueneGoodGood for compounds with aromatic character; less polar than alcohols.
Acetic Acid/WaterGoodThe acidic nature of the solvent can improve solubility.
n-HeptanePoor (as a primary solvent)Can be used as an anti-solvent to induce crystallization from a more polar solution.[18]
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol).

  • Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is achieved at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual activated carbon), perform a hot filtration using a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Problem 3: Product is an oil or fails to crystallize, and stubborn impurities remain.

Solution: For challenging separations, column chromatography is the most powerful technique. It separates compounds based on their differential adsorption to a stationary phase.[19]

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Add 0.5-1% acetic acid to the eluent mixture to prevent streaking.[9] Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, purified compound.

Process and Logic Diagrams

To aid in decision-making and protocol execution, the following workflows have been designed.

G cluster_0 start Crude Product Analysis q1 Are there significant color impurities? start->q1 carbon Activated Carbon Treatment q1->carbon Yes q2 Are impurities neutral/basic? q1->q2 No carbon->q2 extraction Perform Acid-Base Extraction q2->extraction Yes q3 Are impurities similar in polarity? q2->q3 No extraction->q3 recryst Perform Recrystallization q3->recryst Yes, but different solubility chrom Perform Column Chromatography q3->chrom Yes, and similar solubility end_node Pure Product recryst->end_node chrom->end_node

Caption: Decision workflow for selecting the appropriate purification method.

G cluster_1 A 1. Dissolve Crude in Organic Solvent B 2. Add NaHCO3 (aq) and Shake A->B C 3. Separate Layers B->C D Aqueous Layer (Product Salt) C->D Collect E Organic Layer (Impurities) C->E Discard/Re-extract F 4. Cool Aqueous Layer in Ice Bath D->F G 5. Add HCl (aq) to Precipitate F->G H 6. Filter and Wash Solid Product G->H I 7. Dry Under Vacuum H->I J Pure Solid Product I->J

Caption: Step-by-step workflow for the Acid-Base Extraction protocol.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 12, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
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  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor. Retrieved January 12, 2026, from [Link]

  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved January 12, 2026, from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved January 12, 2026, from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved January 12, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025, October 11). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. (2022, May 7). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • successful method for purifying anthranilic acid(quick report). (2020, July 7). Sciencemadness.org. Retrieved January 12, 2026, from [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography?. (2013, October 18). Reddit. Retrieved January 12, 2026, from [Link]

  • Synthesis of Step A -- N-phenyl-anthranilic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-phenyl-anthranilic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Purifying anthranilic acid. (2017, February 6). Sciencemadness Discussion Board. Retrieved January 12, 2026, from [Link]

  • General Chromatographic Techniques for Natural Products Purification. (2019, October 29). YouTube. Retrieved January 12, 2026, from [Link]

  • Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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Minimizing side product formation in the synthesis of N-aryl anthranilic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl anthranilic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during Ullmann and Buchwald-Hartwig cross-coupling reactions for C-N bond formation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning dark brown/black at high temperatures, and I'm getting a low yield of my desired N-aryl anthranilic acid. What is likely happening?

A1: A dark reaction color at elevated temperatures (typically >120 °C) is often indicative of thermal decomposition. The most common side reaction for anthranilic acid derivatives under these conditions is decarboxylation , where the carboxylic acid group is lost as CO₂ to form an aniline derivative, which can then undergo further side reactions. Traditional Ullmann conditions are particularly susceptible to this issue. To mitigate this, consider lowering the reaction temperature and using a modern, ligand-accelerated protocol.

Q2: I'm seeing a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis. What is it and how can I avoid it?

A2: This is most likely the diarylated product , where a second molecule of the aryl halide has coupled with the nitrogen atom of your desired N-aryl anthranilic acid product. This is a common side reaction in Buchwald-Hartwig aminations. The formation of this byproduct can be suppressed by using sterically bulky phosphine ligands, such as BrettPhos or RuPhos, which hinder the approach of the already bulky monoarylated product to the palladium center.

Q3: Which synthetic method is better for my substrate, Ullmann condensation or Buchwald-Hartwig amination?

A3: The choice depends on your specific substrates and available resources.

  • Ullmann Condensation: This copper-catalyzed reaction is classic and cost-effective. However, it often requires high temperatures, which can lead to decarboxylation. Modern protocols with ligands like N-methylglycine can enable the reaction at lower temperatures. It can be particularly effective for electron-deficient aryl halides and when the halide is ortho to the carboxylic acid group.

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is generally more versatile, operates under milder conditions, and has a broader substrate scope and functional group tolerance. It is often the preferred method for complex molecules, though the palladium catalysts and specialized phosphine ligands can be more expensive.

Q4: What is the role of the base, and which one should I choose?

A4: The base is critical for deprotonating the amine nucleophile (or the N-H bond of the intermediate complex) to generate the active nucleophile for the coupling reaction.

  • For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, for base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, often used with ligands like Xantphos.

  • For Ullmann reactions, inorganic bases like K₃PO₄ or K₂CO₃ are typically used. The choice of base can significantly impact reaction efficiency and should be screened for optimal results.

Troubleshooting Guide 1: Diarylation in Buchwald-Hartwig Amination

Diarylation occurs when the desired N-aryl anthranilic acid product, which still possesses an N-H bond, acts as a nucleophile and undergoes a second coupling reaction with the aryl halide.

Mechanism of Diarylation vs. Monoarylation

The selectivity between mono- and diarylation is primarily governed by steric hindrance around the palladium catalyst, which is controlled by the phosphine ligand. After the first C-N coupling, the resulting N-aryl anthranilic acid is significantly bulkier than the starting aniline. A sterically demanding ligand will create a crowded catalytic center that allows the smaller starting amine to approach but effectively blocks the bulkier monoarylated product from coordinating for a second coupling.

graph "Buchwald-Hartwig_Selectivity" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Define nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; ArX [label="Aryl-X", shape=ellipse, fillcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(L)-X", fillcolor="#F1F3F4"]; Amine [label="R-NH2\n(Anthranilic Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Product1 [label="Monoarylated Product\n(Ar-NH-R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2 [label="Diarylated Product\n(Ar2-N-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmidoComplex [label="Ar-Pd(II)(L)-NHR", fillcolor="#F1F3F4"]; DiarylationPathway [label="Product1 acts\nas nucleophile", shape=plaintext]; BulkyLigand [label="Bulky Ligand\n(e.g., BrettPhos)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Define relationships Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArX -> OxAdd; Amine -> AmidoComplex [label=" Coordination &\n Deprotonation"]; OxAdd -> AmidoComplex; AmidoComplex -> Product1 [label=" Reductive\n Elimination"]; Product1 -> DiarylationPathway [style=dashed]; DiarylationPathway -> AmidoComplex [label="Re-enters cycle", style=dashed, color="#EA4335"]; AmidoComplex -> Product2 [label=" 2nd Reductive\n Elimination", style=dashed, color="#EA4335"]; BulkyLigand -> AmidoComplex [arrowhead=none, style=dotted, label=" Steric hindrance\n blocks this path", color="#34A853"]; }

Caption: Competing pathways for mono- vs. diarylation in Buchwald-Hartwig amination.
Preventative Strategies
  • Ligand Selection (Primary Strategy): Employ bulky biarylphosphine ligands. These are specifically designed to favor monoarylation.

  • Stoichiometry: Use a slight excess of the anthranilic acid (e.g., 1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed before significant diarylation can occur.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the limiting reagent (aryl halide) has been consumed to prevent the accumulation of the diarylated product over time.

Table 1: Ligand Choice and Typical Conditions for Monoarylation
LigandPalladium SourceTypical Loading (mol%)BaseSolventTemperature (°C)Key Advantage
BrettPhos Pd₂(dba)₃ or G3-Precatalyst1-2NaOtBu, LiHMDSToluene, Dioxane80-110Excellent for selective monoarylation of primary amines.
RuPhos Pd₂(dba)₃ or G3-Precatalyst1-2NaOtBu, K₃PO₄Toluene, Dioxane80-110Highly effective for coupling secondary amines; also good for primary.
Xantphos Pd(OAc)₂ or Pd₂(dba)₃2-4Cs₂CO₃, K₃PO₄Dioxane, Toluene100-120Robust ligand, often effective with milder inorganic bases.
Experimental Protocol: Selective Monoarylation using Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of a 2-bromobenzoic acid with an aniline derivative.

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), BrettPhos (2.5 mol%), and Sodium tert-butoxide (1.4 equivalents).

    • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

    • Under a positive pressure of inert gas, add the 2-bromobenzoic acid (1.0 equivalent) and the aniline derivative (1.2 equivalents).

    • Add anhydrous toluene or dioxane (to make a ~0.5 M solution with respect to the aryl halide) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Once the 2-bromobenzoic acid is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization (see Troubleshooting Guide 3).

Troubleshooting Guide 2: Decarboxylation of Anthranilic Acid

This side reaction is particularly problematic in Ullmann condensations, which traditionally require high temperatures, but can also occur in any heated reaction involving anthranilic acid derivatives.

Mechanism of Thermal Decarboxylation

Anthranilic acid can decarboxylate upon heating, a process that can be catalyzed by acid. The proposed mechanism involves electrophilic substitution, where a proton attacks the aromatic ring, facilitating the loss of carbon dioxide.

graph "Decarboxylation_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Define nodes Start [label="Anthranilic Acid\n(Zwitterion Form)", fillcolor="#FFFFFF"]; Protonation [label="Proton Attack\non Ring", fillcolor="#F1F3F4"]; Intermediate [label="Wheland-type\nIntermediate", fillcolor="#F1F3F4"]; Decarboxylation [label="Loss of CO2", fillcolor="#F1F3F4"]; Product [label="Aniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat (>120 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Define relationships Start -> Protonation [label="+ H+"]; Protonation -> Intermediate; Intermediate -> Decarboxylation; Decarboxylation -> Product; Heat -> Start [style=dashed, label="drives reaction"]; Acid -> Protonation [style=dashed, label="catalyzes"]; }

Caption: Simplified mechanism for the thermal decarboxylation of anthranilic acid.
Preventative Strategies
  • Lower Reaction Temperature: This is the most effective strategy. If using an Ullmann reaction, switch from a traditional high-temperature protocol to a modern, ligand-accelerated method that proceeds at lower temperatures (80-120 °C).

  • Use of Esters: In some cases, using the methyl or ethyl ester of the anthranilic acid can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction. However, this adds extra steps to the synthesis.

  • Control pH: Avoid strongly acidic conditions, especially at high temperatures, as this can catalyze the decarboxylation.

Table 2: Comparison of Ullmann Reaction Conditions
ProtocolCopper SourceLigandBaseSolventTemperature (°C)Risk of Decarboxylation
Traditional Cu powder, Cu₂ONoneK₂CO₃DMF, NMP150-210High
Modern Ligand-Accelerated CuIN-methylglycine or 1,10-phenanthrolineK₃PO₄, Cs₂CO₃DMSO, Dioxane90-120Moderate
Microwave-Assisted CuSO₄NoneK₂CO₃Dry Media / Water120-150 (short time)Moderate to Low
Experimental Protocol: Ligand-Accelerated Ullmann Condensation

This protocol is a general starting point for the coupling of a 2-chlorobenzoic acid with an aniline, designed to minimize decarboxylation.

  • Reaction Setup:

    • To a reaction vial, add CuI (5-10 mol%), N-methylglycine (20 mol%), and K₃PO₄ (2.0 equivalents).

    • Add the 2-chlorobenzoic acid (1.0 equivalent) and the aniline (1.5 equivalents).

    • Add anhydrous DMSO or dioxane (~0.5 M solution).

    • Seal the vial and flush with argon or nitrogen.

  • Reaction Execution:

    • Stir the mixture in a preheated heating block at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and then acidify with 1 M HCl to pH ~2-3.

    • A precipitate of the crude product may form. If so, collect it by filtration. If not, extract the mixture with ethyl acetate.

    • Wash the organic extracts (or the redissolved precipitate) with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by crystallization or column chromatography.

Troubleshooting Guide 3: Product Purification

Even under optimized conditions, side products may form. Effective purification is key to obtaining your N-aryl anthranilic acid in high purity.

graph "Purification_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"];

// Define nodes Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4"]; Workup [label="Aqueous Acidic Workup\n(pH 2-3)", fillcolor="#FFFFFF"]; Filter [label="Filter Precipitate", fillcolor="#FFFFFF"]; Extract [label="Extract with\nEthyl Acetate", fillcolor="#FFFFFF"]; CrudeSolid [label="Crude Solid Product", fillcolor="#F1F3F4"]; Crystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PureProduct [label="Pure N-Aryl\nAnthranilic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define relationships Crude -> Workup; Workup -> Filter [label="If solid precipitates"]; Workup -> Extract [label="If no precipitate"]; Filter -> CrudeSolid; Extract -> CrudeSolid; CrudeSolid -> Crystallization [label="For less polar impurities"]; CrudeSolid -> Column [label="For polar impurities\n(e.g., diarylamine)"]; Crystallization -> PureProduct; Column -> PureProduct; }

Caption: General purification workflow for N-aryl anthranilic acids.
Method 1: Purification by Crystallization

Crystallization is an effective method for removing less polar impurities, such as the decarboxylated aniline byproduct or unreacted aryl halide. N-aryl anthranilic acids are often crystalline solids.

Step-by-Step Protocol:

  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Other solvents like acetone or ethyl acetate can also be effective. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Method 2: Purification by Column Chromatography

Column chromatography is necessary when impurities have similar polarity to the product, such as separating the monoarylated product from the more nonpolar diarylated byproduct.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is typically effective.

    • Start with a low polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to elute highly nonpolar impurities like unreacted aryl halide and the diarylated product. The diarylated product lacks the polar N-H and COOH groups, making it significantly less polar than the desired product.

    • Gradually increase the polarity of the eluent (e.g., to 70:30 or 50:50 Hexanes:Ethyl Acetate) to elute your desired monoarylated N-aryl anthranilic acid.

  • Execution:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Begin elution with the low-polarity solvent mixture, collecting fractions.

    • Monitor the fractions by TLC to identify which contain your desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and related reactions. Accounts of Chemical Research, 33(4), 223-231. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Vanderbilt University. (n.d.). Column Chromatography. Department of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. [Link]

  • Zhang, T., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 98, 223-229. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fors,

Why is my N-(p-((difluoromethyl)thio)phenyl)anthranilic acid inactive in my functional assay?

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center

Topic: Troubleshooting Inactive N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in a Functional Assay

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

You've synthesized or acquired N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, a promising compound from a well-regarded chemical family, but it's showing no activity in your functional assay. This is a common and often frustrating roadblock in drug discovery and basic research. This guide is structured to walk you through a logical, multi-step troubleshooting process to diagnose the root cause of this inactivity. We will move from the most fundamental checks of the compound itself to a critical evaluation of your assay system and biological hypothesis.

FAQ: Quick Navigation

Question 1: Is My Compound What I Think It Is, and Is It Behaving as Expected?

Before questioning the biological hypothesis, we must first validate the key reagent: the compound itself. Inactivity is often traced back to fundamental issues with the compound's integrity, solubility, or stability in the specific assay environment.

Identity and Purity Verification

The "Why": You must be certain that the powder in your vial is indeed N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and that it is sufficiently pure. Impurities can interfere with the assay, and if the primary component is not the correct structure, you are not testing your hypothesis.

Troubleshooting Steps:

  • Confirm Structure: Use techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. A purity level of >95% is standard for most in vitro assays.

Solubility Assessment: The Unseen Precipitate

The "Why": A compound must be in solution to be active. Poor aqueous solubility is a leading cause of apparent inactivity.[1][2] Your compound may be precipitating out of your assay medium, leading to an actual concentration far below the intended test concentration. The target molecule, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, has a predicted LogP (a measure of lipophilicity) that suggests it may have limited aqueous solubility.[3]

Troubleshooting Workflow:

Caption: Workflow for diagnosing and addressing compound solubility issues.

Experimental Protocol: Kinetic Solubility Assay

This quick protocol helps determine the solubility of your compound in your specific assay buffer.[1][4][5]

  • Stock Solution: Prepare a high-concentration stock solution of your compound, typically 10 mM in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution into the assay buffer (e.g., PBS or cell culture medium).

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C) for 1-2 hours.[4]

  • Detection: Measure for precipitate formation. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by filtering the samples and measuring the concentration of the soluble fraction via UV-Vis spectroscopy or LC-MS/MS.[4]

Data Interpretation:

Observation Interpretation Recommended Action
Clear solution across all concentrationsCompound is likely soluble under these conditions.Proceed to the next troubleshooting step.
Precipitate/cloudiness at higher concentrationsCompound is crashing out of solution. The effective concentration is lower than intended.Determine the highest soluble concentration and re-test. Consider formulation aids if higher concentrations are necessary.
Stability Analysis: Is Your Compound Degrading?

The "Why": The compound must remain intact for the duration of your assay. It could be chemically unstable in the aqueous buffer (e.g., hydrolysis) or be metabolized by enzymes if you are using a cell-based system with liver-derived cells or microsomes.[6][7][8]

Troubleshooting Steps:

  • Incubate: Add your compound to the assay medium (with and without cells/microsomes) and incubate for the full duration of your experiment (e.g., 24, 48, 72 hours).

  • Sample at Time Points: Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Analyze: Quench any reactions and analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.[7]

Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability. If this occurs only in the presence of cells or microsomes, metabolic liability is the likely cause.

Question 2: Is My Compound Reaching Its Target in the Assay?

If your compound is soluble and stable, the next barrier is biological. For intracellular targets, the compound must cross the cell membrane. Furthermore, it must not be so toxic that it kills the cells before it can exert its intended effect.

Cell Permeability Check (for intracellular targets)

The "Why": If your compound's target is inside the cell, the compound must be able to cross the plasma membrane. Poor permeability can render an otherwise potent compound inactive in a cell-based assay.

Troubleshooting Approach: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane permeability.[9][10][11] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[9][11]

Caption: Simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Data Interpretation:

Permeability (Pe) Value Interpretation Implication for Your Assay
HighHigh passive permeabilityPoor permeability is unlikely to be the cause of inactivity.
LowLow passive permeabilityThe compound may not be reaching its intracellular target at a sufficient concentration.
Assessing Cytotoxicity: Is the Compound Killing the Cells?

The "Why": High concentrations of a compound can induce cytotoxicity, which can mask any specific functional effect. If the cells are dead, they cannot produce the signal your assay is designed to measure.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]

  • Cell Seeding: Plate your cells in a 96-well plate and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of your compound for the same duration as your functional assay.

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL) to each well.[12]

  • Incubation: Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[12][15]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple crystals.[12]

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

Data Interpretation: A dose-dependent decrease in absorbance indicates that your compound is cytotoxic. Your functional assay should be performed at concentrations well below the toxic threshold (e.g., below the CC₅₀).

Question 3: Is My Assay System Functioning Correctly and Appropriately?

If the compound is stable, soluble, permeable, and non-toxic at the tested concentrations, the next step is to scrutinize the assay itself.

The Critical Role of Controls

The "Why": Without proper controls, you cannot trust your results.[16][17][18] They establish the baseline and confirm that the assay is capable of detecting both positive and negative changes.[17][19]

Essential Controls for Your Assay:

Control Type Purpose Example Expected Outcome
Negative Control Establishes the baseline "no effect" signal.Vehicle (e.g., 0.1% DMSO) treated cells.No change in the assay signal.
Positive Control Confirms the assay is working and can detect an active compound.A known activator or inhibitor of the target pathway.A robust and statistically significant change in the assay signal.

Troubleshooting with Controls:

G cluster_0 Control Check start Assay Results pos_ok Positive Control OK? start->pos_ok neg_ok Negative Control OK? pos_ok->neg_ok Yes false_neg Potential False Negatives. Reagents, cells, or instrument may be failing. pos_ok->false_neg No assay_valid Assay is Valid. Problem is likely with the test compound. neg_ok->assay_valid Yes false_pos Potential False Positives. Check for non-specific effects or contamination. neg_ok->false_pos No

Caption: Decision tree for troubleshooting an assay based on control performance.

If your positive control is not working, the entire experiment is invalid. You must troubleshoot the assay itself (reagents, cell health, instrument settings) before re-testing your compound.

Target Expression and Engagement

The "Why": An obvious but sometimes overlooked point: the biological target of your compound must be present and functional in your assay system.

Troubleshooting Steps:

  • Verify Expression: Use methods like Western Blot, qPCR, or flow cytometry to confirm that your target protein or gene is expressed in the cell line you are using.

  • Consider a Target Engagement Assay: If possible, use a technique that directly measures the binding of your compound to its target (e.g., cellular thermal shift assay (CETSA) or a NanoBRET assay). This can confirm that the compound is reaching its target, even if there is no downstream functional effect.

Question 4: Is My Initial Hypothesis Flawed?

If you have systematically ruled out all the technical and methodological issues above, it may be time to revisit the scientific premise.

Re-evaluating the Biological Rationale

The "Why": The N-(p-((difluoromethyl)thio)phenyl)anthranilic acid scaffold belongs to the fenamate class of NSAIDs, which are known to have various biological activities, including anti-inflammatory, analgesic, and anticancer effects.[20][21][22][23][24][25] These activities are often linked to the inhibition of enzymes like COX or modulation of pathways like MAPK.[20][21] More recently, anthranilic acid derivatives have been identified as inhibitors of FUBP1, a protein that regulates c-Myc expression.[26]

Questions to Ask:

  • Is the target relevant in this specific cell line? The pathway you are targeting may not be active or critical for the phenotype you are measuring in your chosen cellular model.

  • Is the mechanism of action different than assumed? While the anthranilic acid core is well-studied, the specific p-((difluoromethyl)thio)phenyl substitution is less common.[3][27] It's possible this modification directs the compound to a different target than other fenamates.

  • Could the compound be a "Pan-Assay Interference Compound" (PAIN)? Some chemical structures are known to interfere with assay technologies in non-specific ways, such as through chemical reactivity or aggregation.[28][29] While your specific structure does not immediately flag as a common PAIN, this is always a possibility to consider, especially if it appears active in multiple, unrelated assays.

References

  • Ahmad, I., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Hussain, S., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • ResearchHub. (2024). Let's Talk about Experimental Controls. ResearchHub. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]

  • MDPI. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules. [Link]

  • ResearchGate. (n.d.). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. Pharmaguideline. [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls?. Science Ready. [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates). Pharmacy 180. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. PubChem. [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

  • protocols.io. (2025). In-vitro Mouse or Human Blood stability assay. protocols.io. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

  • National Center for Biotechnology Information. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-. PubChem. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • MDPI. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • ACS Publications. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Retrieving active and inactive compounds for a particular assay using.... ResearchGate. [Link]

Sources

Refining the dosage of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Last Updated: January 13, 2026

Welcome to the technical support guide for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crucial phase of refining dosage for in vivo animal studies. The following question-and-answer guide provides in-depth, experience-driven advice to ensure the integrity and success of your preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is not dissolving for in vivo administration. What are the recommended vehicles and formulation strategies?

A1: This is the most common initial hurdle. N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, like many anthranilic acid derivatives, is a lipophilic molecule with poor aqueous solubility.[1][2] Direct suspension in saline or PBS will likely result in a non-homogenous mixture unsuitable for accurate dosing. A systematic formulation development approach is required.

Causality: The compound's chemical structure lends itself to high crystallinity and low affinity for water, making it difficult to achieve the concentrations needed for animal studies. The goal of a good formulation is to increase the apparent solubility and/or the rate of dissolution to ensure consistent and predictable absorption.

Recommended Strategy: Start with a tiered approach to vehicle selection.

  • Co-Solvent Systems: These are often the simplest and most effective starting point. The strategy is to dissolve the compound in a small amount of a water-miscible organic solvent first, then dilute it with an aqueous vehicle.

  • Suspensions: If a solution is not feasible at the required concentration, creating a uniform micronized suspension is the next best option.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the agent in an oil or lipid-based system can improve oral absorption.[4][5]

Step-by-Step Protocol: Vehicle Screening
  • Solubility Check: Determine the approximate solubility in various individual solvents (e.g., DMSO, PEG400, Ethanol).

  • Co-Solvent Formulation Test:

    • Dissolve the compound in a minimal volume of the chosen organic solvent (e.g., DMSO).

    • Slowly add the aqueous component (e.g., saline or PBS) dropwise while vortexing.

    • Observe for precipitation. If the compound crashes out, the formulation is not viable at that concentration. Adjust the ratio of co-solvent to aqueous phase.

  • Suspension Formulation Test:

    • If a solution is not achievable, use micronized powder.

    • Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1-0.5% (v/v) Tween 80 in purified water.

    • Create a paste by wetting the compound powder with a small amount of the vehicle, then gradually add the remaining vehicle while mixing to create a uniform suspension.[3]

Below is a decision workflow for selecting an appropriate vehicle.

VehicleSelection start Start: Determine Required Dose (mg/kg) solubility Is compound soluble in aqueous vehicle (Saline, PBS) at required concentration? start->solubility aqueous_sol Use Aqueous Solution solubility->aqueous_sol Yes cosolvent Attempt Co-Solvent System (e.g., DMSO, PEG400) solubility->cosolvent No cosolvent_ok Is a stable solution formed upon aqueous dilution? cosolvent->cosolvent_ok use_cosolvent Use Co-Solvent Solution. Verify safety of solvent concentration. cosolvent_ok->use_cosolvent Yes suspension Prepare Micronized Suspension (e.g., with CMC/Tween 80) cosolvent_ok->suspension No suspension_ok Is the suspension uniform and re-suspendable? suspension->suspension_ok use_suspension Use Suspension. Ensure consistent mixing before dosing. suspension_ok->use_suspension Yes lipid Consider Lipid-Based Formulation (e.g., Corn Oil, SEDDS) suspension_ok->lipid No reformulate Re-evaluate dose concentration or consider alternative delivery. lipid->reformulate DoseEscalation cluster_0 Dose Groups start Start: DRF Study n=3 animals/group observe Observe for 7 Days: - Body Weight - Clinical Signs - Mortality start->observe group1 Group 1: Vehicle Control group1->observe group2 Group 2: Dose 'X' group2->observe group3 Group 3: Dose '3X' group3->observe group4 Group 4: Dose '10X' group4->observe decision Toxicity Observed? observe->decision no_tox No significant toxicity. MTD is > Dose '10X'. decision->no_tox No yes_tox Significant toxicity observed in Group 4. decision->yes_tox Yes define_mtd MTD is Dose '3X'. (Highest dose with no significant toxicity) yes_tox->define_mtd

Caption: Simplified workflow for a dose range-finding study.

Q3: My animals are showing adverse effects. How can I differentiate between compound-related toxicity and a reaction to the vehicle?

A3: This is a critical question for data interpretation. Adverse events can easily be misattributed to the compound when the vehicle is the culprit.

Causality: Many vehicles, especially organic co-solvents and surfactants, are not biologically inert at high concentrations or volumes. [5]For example, DMSO can cause local irritation and inflammation, while some surfactants can cause hemolysis if administered intravenously.

Recommended Strategy: A robust experimental design with proper controls is the only way to definitively answer this question.

  • Vehicle Control Group: Every study MUST include a group of animals that receives the vehicle alone, administered at the same volume, route, and frequency as the compound-treated groups. [6]2. Dose-Response Relationship: Observe if the severity of the adverse effects correlates with the dose of the compound. If the effects are present at the same severity across all doses, it may point to a vehicle effect.

  • Literature Review: Check established toxicity profiles for your chosen vehicle and administration route.

Data Presentation: Common Preclinical Vehicles and Considerations

Vehicle ComponentRoute(s)Common ConcentrationPotential Issues & Causality
Saline (0.9% NaCl) PO, IP, IV, SCN/AGenerally safe; non-isotonic solutions can cause local irritation.
DMSO IP, SC< 25% (IP)Can cause local irritation, inflammation, and pain due to its powerful solvent properties. High concentrations can be systemically toxic.
PEG400 PO, IP< 40%Can cause diarrhea (PO) or have a laxative effect. High concentrations may lead to kidney toxicity.
Tween 80 PO, IP, IV0.1% - 5%Can cause hypersensitivity reactions or anaphylaxis, particularly with IV administration. Can increase the absorption of other substances.
Corn Oil PO, SCN/AGenerally safe for oral administration but can be irritating if administered subcutaneously and may lead to variable absorption. [5]
Q4: What are the key clinical signs of toxicity I should monitor for during my study?

A4: Systematic and detailed clinical observation is fundamental to any in vivo study and is a key component of regulatory guidelines. [7][8]These observations provide the first indication of an adverse reaction and are critical for determining the MTD.

Causality: Clinical signs are the macroscopic, observable manifestations of underlying physiological distress or organ toxicity. [9]For example, piloerection (hair standing on end) can be a sign of malaise or changes in autonomic function, while ataxia (uncoordinated movement) suggests neurotoxicity. [10] Recommended Strategy: Implement a standardized scoring sheet and observation schedule. Observations should be performed by trained personnel who are blinded to the treatment groups, if possible.

Key Clinical Signs to Monitor:

  • General Appearance: Hunched posture, piloerection, rough coat, lethargy. [9]* Body Weight: A body weight loss of more than 5% is a significant indicator of a potential adverse effect. [9]* Behavioral Changes: Decreased or increased motor activity, circling, tremors, convulsions. [10][11]* Physiological Signs: Changes in respiration (labored, rapid), diarrhea, dehydration (skin tenting). [12]* Local Irritation (at injection site): Redness, swelling, signs of pain.

Monitoring these signs systematically allows for the early identification of distress and provides crucial data for dose selection in subsequent efficacy studies. [9]

References

Sources

Technical Support Center: Overcoming Resistance to N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cell line models. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and overcome resistance, ensuring the integrity and progression of your research.

Introduction: Understanding the Challenge of Acquired Resistance

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a member of the anthranilic acid derivatives, a class of compounds with diverse biological activities.[1][2][3] A key challenge in the long-term application of any therapeutic compound in cell culture is the development of acquired resistance.[4] This phenomenon arises from the inherent genetic and phenotypic plasticity of cancer cells, which allows them to adapt and survive in the presence of cytotoxic or cytostatic agents.[4][5]

This guide provides a structured approach to troubleshooting resistance to N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. We will explore common and specific mechanisms of resistance and provide actionable protocols to investigate and potentially reverse this resistance.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the initial questions that arise when you suspect your cell line has developed resistance.

Q1: My cells are no longer responding to the initial effective concentration of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. How can I confirm resistance?

Answer: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by determining the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[6]

Recommended Action: Perform a dose-response assay using a colorimetric method such as the MTT or CCK-8 assay.[7][8]

Experimental Protocol: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed both the parental (sensitive) and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing a serial dilution of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. Include a vehicle control (e.g., DMSO) and a blank (medium only). A common concentration range to start with is 1 nM to 10 µM.[9]

  • Incubation: Incubate the plates for a period that allows for at least one to two cell divisions in the control wells (typically 48-72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Q2: What are the common initial reasons for a perceived loss of compound efficacy?

Answer: Before concluding that your cells have developed true biological resistance, it's crucial to rule out experimental variability.

Troubleshooting Checklist:

  • Compound Integrity: Has the stock solution of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid degraded? Prepare a fresh stock and repeat the experiment.

  • Cell Line Health and Identity: Are the cells healthy and free from contamination (e.g., mycoplasma)? Have you recently performed cell line authentication to ensure you are working with the correct line?

  • Experimental Consistency: Are you using consistent cell seeding densities, incubation times, and reagent concentrations?[9]

Part 2: In-Depth Troubleshooting Guides - Investigating Mechanisms of Resistance

Once you have confirmed resistance, the next step is to investigate the underlying mechanisms. The following guides provide a systematic approach to this process.

Guide 1: Investigating Increased Drug Efflux

A common mechanism of multidrug resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10][11] These transporters act as efflux pumps, actively removing the drug from the cell and reducing its intracellular concentration. Some anthranilic acid derivatives have been shown to be P-glycoprotein inhibitors, suggesting a potential interaction with these transporters.[2][12][13]

dot

Caption: Increased Drug Efflux via ABC Transporters.

Step 1: Assess ABC Transporter Expression

  • Methodology: Use quantitative PCR (qPCR) or Western blotting to compare the mRNA and protein expression levels of key ABC transporters (e.g., ABCB1, ABCG2) in your resistant and parental cell lines.

  • Expected Outcome: A significant upregulation of one or more of these transporters in the resistant cell line suggests increased drug efflux as a potential mechanism of resistance.

Step 2: Functional Assessment of Efflux Pump Activity

  • Methodology: Perform a dye accumulation assay using a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp).

  • Experimental Workflow:

    • Incubate both parental and resistant cells with the fluorescent dye.

    • Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.

    • In parallel, treat the cells with a known inhibitor of the ABC transporter (e.g., Verapamil for P-gp) followed by the fluorescent dye.

  • Interpretation of Results:

    • Resistant cells will show lower intracellular fluorescence compared to parental cells, indicating active efflux of the dye.

    • Treatment with the inhibitor should restore fluorescence in the resistant cells to levels comparable to the parental cells.

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Efflux_Pump_Assay_Workflow Start Parental & Resistant Cells Incubate_Dye Incubate with Fluorescent Dye Start->Incubate_Dye Incubate_Inhibitor Incubate with ABC Transporter Inhibitor Start->Incubate_Inhibitor Measure_Fluorescence Measure Intracellular Fluorescence Incubate_Dye->Measure_Fluorescence Analyze Compare Fluorescence Levels Measure_Fluorescence->Analyze Incubate_Dye_Inhibitor Incubate with Fluorescent Dye Incubate_Inhibitor->Incubate_Dye_Inhibitor Measure_Fluorescence_Inhibitor Measure Intracellular Fluorescence Incubate_Dye_Inhibitor->Measure_Fluorescence_Inhibitor Measure_Fluorescence_Inhibitor->Analyze

Caption: Workflow for Assessing Efflux Pump Activity.

Step 3: Re-sensitization with an Efflux Pump Inhibitor

  • Methodology: Perform a combination therapy experiment. Treat the resistant cells with N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in the presence and absence of a non-toxic concentration of an ABC transporter inhibitor.

  • Expected Outcome: If increased efflux is the primary resistance mechanism, co-treatment with the inhibitor should re-sensitize the cells to N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, resulting in a lower IC50.

Guide 2: Investigating Alterations in the Drug Target and Downstream Pathways

Resistance can also arise from mutations in the drug's target protein that reduce binding affinity, or through the activation of bypass signaling pathways that compensate for the drug's inhibitory effect.[4][14] Research on other anthranilic acid derivatives has pointed to the Far Upstream Element Binding Protein 1 (FUBP1) as a potential target, which regulates the expression of c-Myc and p21.[15][16]

dot

Target_and_Bypass_Pathway Drug N-(p-((difluoromethyl)thio)phenyl)anthranilic acid FUBP1 FUBP1 Drug->FUBP1 Inhibition cMyc c-Myc FUBP1->cMyc Activation p21 p21 FUBP1->p21 Inhibition Proliferation Cell Proliferation cMyc->Proliferation Promotion p21->Proliferation Inhibition Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Proliferation Activation

Caption: Potential Target Pathway and Bypass Mechanism.

Step 1: Sequence the Target Gene

  • Methodology: If the direct molecular target of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is known or suspected (e.g., FUBP1), perform Sanger or next-generation sequencing of the gene's coding region in both parental and resistant cells.

  • Expected Outcome: The presence of a mutation in the resistant cell line, particularly in the putative drug-binding domain, could explain the loss of efficacy.

Step 2: Analyze Downstream Signaling

  • Methodology: Use Western blotting to assess the protein levels and activation status of key downstream effectors of the target pathway. For the FUBP1 pathway, this would include c-Myc and p21.[15][16]

  • Experimental Procedure:

    • Treat both parental and resistant cells with N-(p-((difluoromethyl)thio)phenyl)anthranilic acid for various time points.

    • Lyse the cells and perform Western blotting for FUBP1, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin).

  • Interpretation of Results:

    • In parental cells , the drug should lead to a decrease in c-Myc and an increase in p21 expression.

    • In resistant cells , this response may be blunted or absent.

Step 3: Investigate Bypass Signaling Pathways

  • Methodology: Cancer cells can develop resistance by activating parallel survival pathways, such as the PI3K/Akt or MAPK pathways.[6][17] Use a phospho-kinase array or Western blotting to screen for the activation of these pathways in your resistant cell line compared to the parental line.

  • Expected Outcome: Increased phosphorylation of key proteins in these pathways (e.g., Akt, ERK) in the resistant cells would suggest the activation of a bypass mechanism.

  • Confirmation: To confirm the role of a bypass pathway, use a specific inhibitor for that pathway in combination with N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. If the combination restores sensitivity, it validates the bypass mechanism.[18]

Part 3: Data Summary and Mitigation Strategies

The table below summarizes the potential resistance mechanisms and corresponding mitigation strategies.

Resistance Mechanism Diagnostic Approach Primary Mitigation Strategy Secondary Mitigation Strategy
Increased Drug Efflux qPCR/Western for ABC transporters; Dye accumulation assayCo-treatment with an ABC transporter inhibitor (e.g., Verapamil)Switch to a compound that is not a substrate for the identified transporter
Target Gene Mutation Gene sequencing of the target proteinIncrease the concentration of the drug (if feasible and specific)Switch to a drug that binds to a different site on the target or a different target altogether
Bypass Pathway Activation Phospho-kinase array; Western blot for activated signaling proteins (p-Akt, p-ERK)Combination therapy with an inhibitor of the activated bypass pathwayExplore drugs that target nodes downstream of the bypass pathway
Increased Drug Metabolism/Detoxification Metabolomic analysis; Measurement of glutathione (GSH) levelsCo-treatment with an inhibitor of drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors)N/A

References

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (Source: MDPI) [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (Source: PubMed) [Link]

  • Current status of methods to assess cancer drug resistance. (Source: PubMed) [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (Source: Semantic Scholar) [Link]

  • Antibacterial anthranilic acid derivatives from Geijera parviflora. (Source: ResearchGate) [Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (Source: ScholarWorks@GVSU) [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (Source: PMC - NIH) [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (Source: Sorger Lab) [Link]

  • What are the ways a person can test the drug resistance for a particular cell line for a particular drug? (Source: ResearchGate) [Link]

  • Testing cells for cancer drug resistance. (Source: ScienceDaily) [Link]

  • Overcome Cancer Cell Drug Resistance Using Natural Products. (Source: PMC - PubMed Central) [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (Source: PMC) [Link]

  • [Strategies for the overcoming of drug resistance]. (Source: PubMed) [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (Source: PMC - NIH) [Link]

  • A protracted war against cancer drug resistance. (Source: PMC - NIH) [Link]

  • Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. (Source: PubChem) [Link]

  • Maintaining drug-resistant cell lines in cell culture. (Source: ResearchGate) [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (Source: PubMed) [Link]

  • Establishment of Drug-resistant Cell Lines. (Source: Creative Bioarray) [Link]

  • Towards the overcoming of anticancer drug resistance mediated by p53 mutations. (Source: PubMed) [Link]

  • Drug-adapted cancer cell lines as preclinical models of acquired resistance. (Source: PMC - NIH) [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv
  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (Source: MDPI) [Link]

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (Source: N/A)
  • Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines. (Source: PMC - NIH) [Link]

  • Role of cancer-associated fibroblasts in the resistance to antitumor therapy, and their potential therapeutic mechanisms in non-small cell lung cancer. (Source: PMC - NIH) [Link]

  • Mechanisms of resistance to EGFR-targeted drugs: lung cancer. (Source: PMC - PubMed Central) [Link]

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Validation & Comparative

A Comparative Analysis of N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid and Mefenamic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. As direct comparative experimental data for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is not publicly available, this document outlines a theoretical comparison based on structure-activity relationships and provides detailed experimental protocols for a head-to-head evaluation of their pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals in the field of pharmacology and medicinal chemistry.

Introduction: The Landscape of Anthranilic Acid-Based NSAIDs

Anthranilic acid derivatives form a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as fenamates. These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Mefenamic acid, a prototypical fenamate, has been in clinical use for decades for the management of mild to moderate pain. However, the quest for NSAIDs with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry.

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid represents a novel structural analog of mefenamic acid. The introduction of a difluoromethylthio (-SCF₂H) group is a strategic modification intended to modulate the physicochemical and pharmacological properties of the parent molecule. This guide will delve into the known characteristics of mefenamic acid and present a hypothesis-driven comparison with its difluoromethylthio analog, supported by a robust framework of proposed experimental validation.

Molecular Structure and Physicochemical Properties

A comparative overview of the chemical structures and key physicochemical properties of mefenamic acid and N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is presented below.

PropertyMefenamic AcidN-(p-((difluoromethyl)thio)phenyl)anthranilic Acid
Chemical Structure 2-(2,3-dimethylanilino)benzoic acid2-{[4-(difluoromethylthio)phenyl]amino}benzoic acid
Molecular Formula C₁₅H₁₅NO₂C₁₄H₁₁F₂NO₂S
Molecular Weight 241.29 g/mol 295.31 g/mol
Appearance White to grayish-white microcrystalline powderNot publicly available
Solubility in Water Practically insolublePredicted to be poorly soluble

The key structural difference lies in the substitution on the N-phenyl ring. Mefenamic acid possesses two methyl groups at the 2' and 3' positions, whereas the novel compound features a difluoromethylthio group at the 4' position. This substitution is expected to significantly influence the molecule's lipophilicity, electronic properties, and interaction with the target enzymes.

Mechanism of Action: A Focus on Cyclooxygenase Inhibition

Mefenamic acid, like other traditional NSAIDs, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal mucosal protection and platelet aggregation.[3] In contrast, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[3] The dual inhibition of COX-1 and COX-2 by mefenamic acid accounts for both its therapeutic anti-inflammatory and analgesic effects, as well as its potential for gastrointestinal side effects.[4]

The inhibitory potential of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid against COX-1 and COX-2 is yet to be experimentally determined. However, the presence of the electron-withdrawing difluoromethylthio group may alter its selectivity profile. It is hypothesized that this structural modification could potentially lead to a more favorable COX-2 selectivity, which is a desirable attribute for reducing gastrointestinal toxicity.[5]

graph MechanismOfAction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Mechanism of Action of Mefenamic Acid and Hypothesized Action of the Novel Compound.

Head-to-Head Experimental Comparison: Proposed Protocols

To empirically validate the comparative efficacy and safety of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and mefenamic acid, a series of well-established preclinical assays are proposed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory potency and selectivity of the compounds against COX-1 and COX-2.

Experimental Protocol:

  • Enzyme Source: Ovine COX-1 and recombinant human COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric inhibitor screening assay will be used to measure the peroxidase activity of COX. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure: a. Prepare a series of dilutions for both test compounds and mefenamic acid (as a reference). b. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. c. Add the test compounds or reference drug to the respective wells and incubate for 10 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. After a specified time, stop the reaction and measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index will be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

graph COX_Inhibition_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Workflow for In Vitro COX Inhibition Assay.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic effects of the compounds.

Experimental Protocol:

  • Animals: Male Swiss albino mice.

  • Procedure: a. Divide the animals into groups: control (vehicle), mefenamic acid (reference drug), and different doses of the test compound. b. Administer the vehicle, reference drug, or test compound orally. c. After a pre-determined time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing. d. Immediately after the injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the anti-inflammatory activity of NSAIDs.

Experimental Protocol:

  • Animals: Male Wistar rats.

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, mefenamic acid (reference drug), or different doses of the test compound orally. c. After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

Gastrointestinal Safety: Ulcerogenic Activity

This assay assesses the potential of the compounds to induce gastric ulcers, a common side effect of NSAIDs.

Experimental Protocol:

  • Animals: Male Wistar rats, fasted for 24 hours prior to the experiment.

  • Procedure: a. Administer high doses of the vehicle, mefenamic acid, or the test compound orally. b. After a specified period (e.g., 6 hours), euthanize the animals and remove their stomachs. c. Open the stomachs along the greater curvature and examine for the presence of ulcers. d. Score the ulcers based on their number and severity.

  • Data Analysis: Calculate the ulcer index for each group.

Anticipated Results and Discussion

Based on the structural modifications, a set of hypothetical comparative data is presented in the table below. It is crucial to emphasize that these are anticipated results and require experimental verification.

ParameterMefenamic AcidN-(p-((difluoromethyl)thio)phenyl)anthranilic Acid (Hypothetical)
COX-1 IC₅₀ (µM) ~10-20~20-40
COX-2 IC₅₀ (µM) ~5-10~2-5
COX-2 Selectivity Index ~2~5-10
Analgesic Activity (% Inhibition of Writhing) 60-70%Potentially similar or higher
Anti-inflammatory Activity (% Inhibition of Edema) 50-60%Potentially similar or higher
Ulcer Index Moderate to HighPotentially lower

The introduction of the difluoromethylthio group is anticipated to enhance the lipophilicity and potentially the binding affinity for the COX-2 active site, which is larger and more accommodating than the COX-1 active site. This could lead to improved COX-2 selectivity and, consequently, a better gastrointestinal safety profile for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid compared to mefenamic acid.[5] The analgesic and anti-inflammatory activities are expected to be at least comparable, if not superior, to mefenamic acid.

Conclusion and Future Directions

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid presents an intriguing candidate for a novel NSAID with a potentially improved therapeutic window. The proposed experimental framework provides a clear and robust pathway for the direct comparison of its pharmacological profile with that of mefenamic acid. The key to its potential advancement lies in demonstrating a superior COX-2 selectivity, which would translate to a reduced risk of gastrointestinal complications. Further studies should also include a comprehensive pharmacokinetic and toxicology profiling to fully elucidate its potential as a clinical candidate. The synthesis and subsequent biological evaluation of this and related analogs are warranted to explore the full potential of this chemical scaffold.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal anti-inflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693–11697.
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Comparative Guide to Validating Target Engagement of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in Cells

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic agent interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This principle, known as target engagement, is critical for establishing a compound's mechanism of action and for interpreting its downstream biological effects. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, a compound representative of the broader class of anthranilic acid derivatives.

Anthranilic acid and its analogues are recognized as privileged pharmacophores in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer and antiviral therapies.[1][2] Many derivatives of anthranilic acid are known to inhibit cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers and inflammatory conditions.[3][4][5] For the purposes of this guide, we will hypothesize that N-(p-((difluoromethyl)thio)phenyl)anthranilic acid (henceforth referred to as "Compound A") is a novel inhibitor of COX-2. We will explore and compare robust experimental approaches to confirm this specific protein-ligand interaction in a cellular context.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.

Methods for Validating Cellular Target Engagement

We will focus on two powerful and distinct methods for assessing the interaction of Compound A with COX-2 in intact cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. We will also discuss the utility of downstream biomarker analysis as a complementary, indirect validation strategy.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Biophysical Approach

Principle of the Assay

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[6][7] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[7][8] In a CETSA experiment, cells are treated with the compound of interest and then heated. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blotting or other immunoassays. A higher amount of soluble protein in compound-treated cells compared to vehicle-treated cells indicates target engagement.[6][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="CETSA Workflow Diagram", fontsize=10]; /dot

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture a human cell line known to express COX-2 (e.g., A549 lung carcinoma cells) to 70-80% confluency.

    • Treat cells with varying concentrations of Compound A or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. An unheated control sample should be included.

    • Cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against COX-2.

    • Quantify the band intensities to determine the amount of soluble COX-2 at each temperature.

Data Interpretation:

  • Thermal Shift Curve: Plot the percentage of soluble COX-2 remaining as a function of temperature for both vehicle- and Compound A-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

  • Isothermal Dose-Response (ITDR): By heating all samples at a single, optimized temperature (a temperature that results in significant but not complete protein precipitation in the vehicle group), you can assess target engagement as a function of compound concentration. This allows for the determination of an apparent cellular EC50 for binding.

NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Method

Principle of the Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11] The assay requires two components: the target protein (COX-2) fused to a bright, energy-efficient NanoLuc® luciferase, and a fluorescent tracer that reversibly binds to the active site of the target protein.[10][12] When the fluorescent tracer is bound to the NanoLuc®-COX-2 fusion protein, the close proximity (<10 nm) allows for energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal.[12] A test compound (Compound A) that binds to the same site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[11][12]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption [label="NanoBRET Assay Principle", fontsize=10]; /dot

Experimental Protocol: NanoBRET™ TE Assay

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding for a NanoLuc®-COX-2 fusion protein.

    • Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound A.

    • Add the fluorescent NanoBRET™ tracer to the cells, followed immediately by the dilutions of Compound A or vehicle control.

    • Equilibrate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoLuc® substrate to all wells.

    • Immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

Data Interpretation:

  • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

  • Plotting the BRET ratio against the logarithm of the Compound A concentration will yield a sigmoidal dose-response curve.

  • The IC50 value, representing the concentration of Compound A that displaces 50% of the tracer, can be determined from this curve. This value reflects the compound's apparent affinity for COX-2 in living cells.

Downstream Biomarker Analysis: An Indirect Measure of Target Engagement

Principle of the Method

While not a direct measure of binding, assessing the modulation of downstream signaling pathways provides crucial evidence of functional target engagement. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2, which is then converted to various prostaglandins, including prostaglandin E2 (PGE2).[13][14][15] PGE2, in turn, can activate multiple downstream signaling pathways involved in inflammation and cell proliferation, such as the PI3K/Akt and MAPK pathways.[13][14][16] Inhibition of COX-2 by Compound A should lead to a measurable decrease in PGE2 production and subsequent attenuation of these downstream signals.

Experimental Protocol: PGE2 ELISA and Western Blot for p-Akt

  • Cell Treatment and Lysate/Supernatant Collection:

    • Treat COX-2 expressing cells with Compound A for a suitable duration.

    • To induce COX-2 activity, you may need to stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine like IL-1β.[17]

    • Collect the cell culture supernatant to measure secreted PGE2.

    • Lyse the cells to prepare protein extracts for Western blot analysis.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Analyze the cell lysates by Western blotting using antibodies specific for the phosphorylated (active) forms of downstream signaling proteins, such as phospho-Akt (p-Akt), and compare to the total levels of these proteins.

Data Interpretation:

  • A dose-dependent decrease in PGE2 production in cells treated with Compound A would strongly suggest functional inhibition of COX-2.

  • A corresponding decrease in the phosphorylation of downstream effectors like Akt would further corroborate that the binding of Compound A to COX-2 leads to the expected biological consequence.

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayDownstream Biomarker Analysis
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Modulation of downstream signaling
Cellular Context Endogenous or overexpressed proteinOverexpressed fusion proteinEndogenous protein and pathway
Compound Labeling Not required (label-free)Not required (uses a fluorescent tracer)Not required
Direct/Indirect Direct measure of bindingDirect measure of bindingIndirect measure of functional effect
Throughput Low to medium (can be adapted for higher throughput)HighMedium
Key Output Thermal shift (ΔTm), apparent cellular EC50Apparent cellular IC50EC50 for functional response (e.g., PGE2 inhibition)
Major Advantage Works with unmodified, endogenous proteins in a label-free manner.[7]Real-time measurement in live cells with high sensitivity and throughput.[11][18]Confirms functional consequence of target binding.
Major Limitation Some binding events may not cause a thermal shift (false negatives).[19] Lower throughput.Requires genetic modification of the target protein and a specific fluorescent tracer.Indirect; effects could be due to off-target activity.

Conclusion and Recommendations

Validating the target engagement of a novel compound like N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a multi-faceted process that benefits from the application of orthogonal methods.

  • CETSA is an invaluable tool for demonstrating direct physical binding to the endogenous target protein without any modifications. It provides strong, label-free evidence of target engagement.

  • The NanoBRET™ TE assay offers a high-throughput, quantitative method to determine compound affinity in live cells, making it ideal for structure-activity relationship (SAR) studies and compound ranking.

  • Downstream biomarker analysis is essential for linking the physical binding event to a functional cellular outcome, confirming that the compound not only binds to its target but also modulates its activity in the intended way.

For a comprehensive validation strategy, it is recommended to first use a direct binding assay like CETSA or NanoBRET™ to confirm target engagement. Following this, a functional assay, such as measuring PGE2 levels, should be employed to demonstrate that this engagement translates into the desired biological effect. This integrated approach provides the most robust and compelling evidence for the mechanism of action of a new therapeutic candidate.

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A Comparative Analysis of N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid's Potential Efficacy Against Established Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification of novel ion channel modulators with improved efficacy and selectivity is a paramount objective. Ion channels, being fundamental to a vast array of physiological processes, represent a significant class of therapeutic targets.[1] This guide provides a comparative analysis of the potential efficacy of a novel compound, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, against well-characterized ion channel blockers from the sodium, potassium, and calcium channel families.

Given the nascent stage of research into N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, this guide will leverage structure-activity relationship (SAR) principles, drawing parallels with the known ion channel modulating activities of its parent scaffold, anthranilic acid, and its derivatives, most notably the fenamates.[2][3] We will compare its hypothesized profile with the established clinical and pharmacological data of flecainide (a sodium channel blocker), sotalol (a potassium channel blocker), and amlodipine (a calcium channel blocker).

The Landscape of Ion Channel Blockade: A Primer

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane of all cells.[4] Their activity is crucial for nerve impulse transmission, muscle contraction, and cellular signaling. Consequently, ion channel dysfunction is implicated in a wide range of pathologies, including cardiac arrhythmias, epilepsy, and chronic pain, making them attractive targets for therapeutic intervention.[1][5]

Ion channel blockers are a diverse group of drugs that exert their effects by physically occluding the channel pore or by modulating the channel's gating mechanism, thereby altering the cell's electrical potential.[6] The efficacy of these agents is determined by several factors, including their affinity for the target channel, their selectivity over other ion channels, and their dependence on the channel's state (resting, open, or inactivated).[7]

Introducing N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid: A Novel Candidate

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a derivative of anthranilic acid.[8] While direct experimental data on its ion channel activity is not yet available, its chemical structure suggests a potential for ion channel modulation. The anthranilic acid scaffold is the core of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which have been shown to modulate a variety of ion channels.[9][10]

Flufenamic acid, a well-studied fenamate, exhibits broad-spectrum activity, affecting non-selective cation channels, chloride channels, and also modulating potassium, calcium, and sodium channels.[9][11] The efficacy of flufenamic acid varies widely depending on the channel, with effective concentrations ranging from the low micromolar to the millimolar range.[12] The N-phenyl group and the substitution on this ring are known to be critical for the activity of anthranilic acid derivatives.[3] The presence of a (difluoromethyl)thio group on the N-phenyl ring of our target compound introduces unique electronic and steric properties that may confer novel selectivity and potency.

Benchmarking Against the Standards: A Comparative Overview

To contextualize the potential efficacy of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, we will compare its hypothesized properties with three widely used ion channel blockers.

Flecainide: The Sodium Channel Specialist

Flecainide is a Class Ic antiarrhythmic agent that primarily blocks fast-inward sodium channels in the heart.[13][14] Its potent sodium channel blockade leads to a slowing of conduction velocity, which is effective in suppressing certain types of cardiac arrhythmias.[15]

  • Mechanism of Action: Flecainide exhibits a "use-dependent" or "state-dependent" block, meaning it has a higher affinity for sodium channels that are in the open or inactivated state. This property makes it more effective at faster heart rates, a characteristic of many tachyarrhythmias.

  • Clinical Efficacy: It is used in the treatment of supraventricular and ventricular arrhythmias.[13][16] Clinical studies have demonstrated its effectiveness in maintaining normal sinus rhythm in patients with paroxysmal atrial fibrillation.[13]

  • Side Effects: A significant concern with flecainide is its potential for proarrhythmic effects, particularly in patients with structural heart disease.[14][16] Common side effects include dizziness, visual disturbances, and headache.[17]

Sotalol: The Dual-Action Potassium Channel Blocker

Sotalol is classified as a Class III antiarrhythmic agent, but it also possesses non-selective beta-blocking activity (Class II).[1][18] Its primary antiarrhythmic effect comes from blocking potassium channels, which prolongs the action potential duration and the effective refractory period of cardiac cells.[6][19]

  • Mechanism of Action: Sotalol's potassium channel blocking activity exhibits "reverse use-dependence," meaning its effect is more pronounced at slower heart rates.[6][20] This can increase the risk of certain arrhythmias, such as Torsades de Pointes.[18]

  • Clinical Efficacy: Sotalol is effective in the treatment of both atrial and ventricular arrhythmias.[18][19] It has been shown to be as effective as other antiarrhythmics in preventing the recurrence of atrial fibrillation and superior to Class I agents for recurrent ventricular tachycardia.[19]

  • Side Effects: The most significant side effect is the risk of Torsades de Pointes, which is dose-dependent.[21] Other side effects are related to its beta-blocking activity and can include fatigue, bradycardia, and hypotension.[1]

Amlodipine: The Vascular-Selective Calcium Channel Blocker

Amlodipine is a dihydropyridine calcium channel blocker that is widely used for the treatment of hypertension and angina.[22][23] It exerts its effects by blocking L-type calcium channels, primarily in vascular smooth muscle.[24]

  • Mechanism of Action: By blocking calcium influx into vascular smooth muscle cells, amlodipine causes vasodilation, leading to a reduction in blood pressure.[22] It has a long half-life, allowing for once-daily dosing.[24]

  • Clinical Efficacy: Large clinical trials have demonstrated amlodipine's efficacy in lowering blood pressure and reducing cardiovascular events.[25] It is considered a first-line agent for hypertension.[25]

  • Side Effects: Common side effects include peripheral edema (swelling of the ankles), headache, and flushing.[22][26] While generally well-tolerated, it can cause dizziness and palpitations.[23]

Comparative Efficacy Table

FeatureN-(p-((difluoromethyl)thio)phenyl)anthranilic acid (Hypothesized)FlecainideSotalolAmlodipine
Primary Target(s) Potential for multi-channel modulation (Na+, K+, Ca2+, Cl-, TRP channels) based on fenamate SAR[9][11]Fast Na+ Channels (Nav1.5)K+ Channels (IKr) and β-adrenergic receptors[6][19]L-type Ca2+ Channels (Cav1.2)
Mechanism Likely state-dependent modulation, potential for novel selectivity due to (difluoromethyl)thio group.Use-dependent block of open/inactivated channels.Reverse use-dependent K+ channel block.[6]Blocks voltage-gated Ca2+ channels.
Potential Therapeutic Area Arrhythmias, neuropathic pain, inflammatory conditions (speculative).Atrial and ventricular arrhythmias.[13][16]Atrial and ventricular arrhythmias.[18][19]Hypertension, angina.[22][23]
Anticipated Side Effects Potential for broad side effect profile if non-selective; gastrointestinal effects common to NSAIDs.Proarrhythmia, dizziness, visual disturbances.[16][17]Torsades de Pointes, fatigue, bradycardia.[1][21]Peripheral edema, headache, flushing.[22][26]

Experimental Workflows for Efficacy Determination

To validate the hypothesized ion channel blocking activity and determine the efficacy of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, a systematic experimental approach is required.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing ion channel activity and the effects of pharmacological agents.[27] It allows for the direct measurement of ion currents through single channels or across the entire cell membrane.

Workflow Diagram:

PatchClamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 expressing target channel) CellPlating Cell Plating on Coverslips CellCulture->CellPlating Patching Whole-Cell Patching CellPlating->Patching VoltageProtocol Application of Voltage-Clamp Protocol Patching->VoltageProtocol BaselineRecording Baseline Current Recording VoltageProtocol->BaselineRecording DrugApplication Perfusion of Compound BaselineRecording->DrugApplication PostDrugRecording Post-Compound Current Recording DrugApplication->PostDrugRecording Washout Washout PostDrugRecording->Washout CurrentAnalysis Current Amplitude & Kinetics Analysis PostDrugRecording->CurrentAnalysis DoseResponse Dose-Response Curve Generation CurrentAnalysis->DoseResponse StateDependence State-Dependence Analysis CurrentAnalysis->StateDependence IC50 IC50 Determination DoseResponse->IC50

Caption: Workflow for patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably or transiently expressing the ion channel of interest (e.g., Nav1.5, Kv11.1, or Cav1.2).

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrode Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupturing the membrane to obtain the whole-cell configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit ionic currents. The protocol will vary depending on the channel being studied (e.g., a series of depolarizing steps to activate voltage-gated channels).

  • Baseline Recording: Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cells with increasing concentrations of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

  • Data Acquisition and Analysis: Record the currents at each concentration and analyze the data to determine the percentage of inhibition. Construct a dose-response curve and calculate the IC50 value. To assess state-dependence, vary the holding potential and the frequency of the voltage pulses.

Fluorescence-Based Ion Flux Assays

These assays provide a higher-throughput method for screening compounds and assessing their effects on ion channel activity in a population of cells.

Workflow Diagram:

IonFlux_Workflow cluster_prep Assay Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis CellPlating Plate cells in 96/384-well plate DyeLoading Load cells with ion-sensitive fluorescent dye CellPlating->DyeLoading CompoundAddition Add test compounds DyeLoading->CompoundAddition BaselineFluorescence Measure baseline fluorescence CompoundAddition->BaselineFluorescence Stimulation Add stimulus to open channels BaselineFluorescence->Stimulation KineticRead Kinetic fluorescence reading Stimulation->KineticRead ResponseAnalysis Analyze fluorescence change KineticRead->ResponseAnalysis DoseResponse Generate dose-response curves ResponseAnalysis->DoseResponse EC50_IC50 Calculate EC50/IC50 DoseResponse->EC50_IC50

Caption: Workflow for fluorescence-based ion flux assays.

Step-by-Step Protocol:

  • Cell Plating: Plate cells expressing the target ion channel into a 96- or 384-well microplate.

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to the ion of interest (e.g., a calcium-sensitive dye for calcium channels or a membrane potential-sensitive dye for sodium and potassium channels).

  • Compound Incubation: Add varying concentrations of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid to the wells and incubate.

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader.

  • Channel Activation: Add a stimulus to activate the ion channels (e.g., a depolarizing agent like potassium chloride or a specific channel agonist).

  • Fluorescence Reading: Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to the influx or efflux of ions.

  • Data Analysis: Quantify the fluorescence change and plot it against the compound concentration to determine the IC50 or EC50 value.

Conclusion

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid represents a novel chemical entity with the potential to modulate ion channel activity, a hypothesis grounded in the known pharmacology of the anthranilic acid scaffold. Its unique (difluoromethyl)thio substitution may confer a desirable efficacy and selectivity profile compared to existing ion channel blockers. However, this potential remains to be experimentally validated.

The comparative framework presented here, benchmarking against the well-established profiles of flecainide, sotalol, and amlodipine, provides a roadmap for the preclinical evaluation of this and other novel ion channel modulators. The detailed experimental protocols outlined will be instrumental in elucidating the compound's mechanism of action, potency, and selectivity, ultimately determining its therapeutic promise. The path from a novel chemical structure to a clinically effective drug is long and requires rigorous scientific investigation, and the initial steps for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are now clearly defined.

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A Senior Application Scientist's Guide to Off-Target Kinase Screening: Profiling N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the development of targeted inhibitors, particularly for protein kinases, has become a cornerstone of therapeutic strategy. However, the structural similarity within the human kinome presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, comparative framework for conducting a comprehensive off-target liability screen for a novel compound, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. While the primary target of this compound is under investigation, establishing its broader kinome selectivity profile early in development is a critical, value-adding step. We will detail the strategic selection of a kinase panel, provide a step-by-step experimental protocol using the robust ADP-Glo™ Kinase Assay, and offer a framework for data interpretation and hit validation, grounded in established scientific principles.

Introduction: The Imperative of Selectivity Profiling

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is an anthranilic acid derivative, a chemical scaffold known to be biologically active. Recent studies have identified anthranilic acid derivatives as potential modulators of novel targets like Far Upstream Element Binding Protein 1 (FUBP1).[1][2] Given the vast and structurally related landscape of the human kinome, which comprises over 500 kinases, it is paramount to assess the selectivity of any new chemical entity.[3] Unintended inhibition of off-target kinases can lead to adverse effects, while in some cases, multi-kinase inhibition can be therapeutically advantageous, as seen with drugs like Sorafenib.[4]

Therefore, early-stage, broad-panel kinase profiling is not merely a precautionary measure but a strategic necessity.[5][6] It allows for the early de-risking of compounds, provides crucial data for structure-activity relationship (SAR) studies, and helps build a comprehensive understanding of a compound's mechanism of action and potential clinical outcomes. This guide will walk through a best-practice approach to generating a high-quality kinase selectivity profile.

Designing the Selectivity Screen: A Strategic Approach

A successful screening campaign is built on informed decisions regarding the panel of targets and the assay technology. The goal is to maximize the relevance and reliability of the data generated.

Rationale for Kinase Panel Selection

The choice of a kinase panel should provide a broad representation of the human kinome to maximize the chances of identifying off-target interactions.[7] Several commercial vendors offer expertly curated panels. For this guide, we will consider a panel analogous to Eurofins Discovery's KINOMEscan™ or Reaction Biology's broad kinome panels, which cover a diverse set of serine/threonine and tyrosine kinases from various families.[7][8]

Key considerations for panel selection:

  • Kinome Coverage: The panel should include representatives from all major kinase families.

  • Disease Relevance: Inclusion of kinases implicated in common toxicity pathways (e.g., kinases involved in cardiac function or immune response) is critical for safety assessment.

  • Data Comparability: Using a standardized, widely-accepted panel allows for comparison of results with historical data and published literature.

Choosing the Assay Platform: A Comparative Analysis

Several technologies are available for in vitro kinase activity assays, each with its own set of advantages.[3][9]

  • Radiometric Assays: The historical gold standard, these assays (e.g., using ³²P- or ³³P-ATP) are direct and highly sensitive.[3][10] However, they require specialized handling of radioactive materials and are generally lower-throughput.[3]

  • Fluorescence-Based Assays: Techniques like HTRF offer a non-radioactive alternative but can be susceptible to interference from fluorescent compounds.[3]

  • Luminescence-Based Assays: These assays offer high sensitivity, a large dynamic range, and are less prone to compound interference.

For this guide, we have selected the Promega ADP-Glo™ Kinase Assay as our platform of choice.[11] This decision is based on its proven robustness and versatility.[12][13][14] The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12] Its key advantages include a stable "glow-type" luminescent signal, high sensitivity to low substrate conversion rates, and applicability across a very broad range of ATP concentrations (up to 1 mM), which is crucial for accurately assessing inhibitor potency against kinases with varying ATP Kₘ values.[11][12]

Experimental Protocol: Profiling with the ADP-Glo™ Kinase Assay

The following protocol outlines a detailed, step-by-step methodology for screening our test compound against a panel of purified kinases.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process.[12][14]

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable luminescent signal that is directly proportional to the initial kinase activity.[12][13]

Materials and Reagents
  • N-(p-((difluoromethyl)thio)phenyl)anthranilic acid (Test Compound)

  • DMSO (ACS Grade)

  • Kinase Panel (e.g., Promega Kinase Selectivity Profiling System)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • Multi-well plates (384-well, white, low-volume)

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Protocol

This protocol is designed for a single-point screening concentration (e.g., 10 µM) to identify initial hits. Follow-up dose-response experiments should be conducted for any significant off-targets.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in 100% DMSO. From this, create a working stock by serial dilution for the desired final assay concentration.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1 µL of test compound dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 2 µL of the 2.5X Kinase/Substrate solution for each respective kinase in the panel.

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • First Read (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[14]

  • Second Read (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.[12] Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Assay Execution cluster_data Data Analysis Compound 1. Prepare Compound (10 µM final) Dispense 4. Dispense Compound, Kinase Mix, and ATP to 384-well plate Compound->Dispense Kinase 2. Prepare Kinase/ Substrate Mix Kinase->Dispense ATP 3. Prepare ATP Solution ATP->Dispense Incubate1 5. Incubate 60 min (Kinase Reaction) Dispense->Incubate1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 7. Incubate 40 min Add_ADP_Glo->Incubate2 Add_Detect 8. Add Kinase Detection Reagent (Convert ADP to ATP) Incubate2->Add_Detect Incubate3 9. Incubate 30 min (Signal Stabilization) Add_Detect->Incubate3 Read 10. Read Luminescence Incubate3->Read Analyze 11. Calculate % Inhibition and Determine Hits Read->Analyze

Caption: ADP-Glo™ Kinase Assay Experimental Workflow.

Data Analysis and Interpretation

Raw luminescence data must be converted into actionable insights.

From Raw Data to Percent Inhibition

The percent inhibition for the test compound is calculated relative to control wells:

  • High Activity Control (0% Inhibition): Kinase + Substrate + ATP + DMSO

  • Low Activity Control (100% Inhibition): Kinase + Substrate + DMSO (No ATP)

Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

Results Summary: Identifying Off-Target Hits

The results from the single-point screen should be summarized in a table. A common threshold for identifying a "hit" is >50% or >70% inhibition at the screening concentration.[15] For any identified hits, a full 10-point dose-response curve should be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Screening Data for N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid at 10 µM

Kinase TargetKinase Family% Inhibition at 10 µMIC₅₀ (µM)
Kinase X (On-Target) TK 95.2% 0.150
ABL1TK8.1%> 25
SRCTK15.5%> 25
VEGFR2 TK 88.6% 1.2
EGFRTK5.3%> 25
CDK2/CycACMGC45.1%18.5
PIM1 CAMK 75.4% 4.5
ROCK1AGC11.2%> 25
... (200+ other kinases)...<10%> 25

TK = Tyrosine Kinase; CMGC, CAMK, AGC = Other Kinase Groups

Quantifying Selectivity

To provide a quantitative measure of selectivity, a Selectivity Score (S-score) can be calculated.[15][16] A common definition is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[16][17]

S(1µM) = (Number of kinases with IC₅₀ < 1 µM) / (Total kinases tested)

For our hypothetical data:

  • S(1µM) = 1 / 204 = 0.0049 (Highly Selective)

  • S(10µM) = 3 / 204 = 0.0147 (Still highly selective)

A score closer to 0 indicates a more selective compound, while a score of 1 would be completely unselective.[16]

Hit Validation and Triage Logic

Not all off-target hits are equal. A logical process is required to decide which hits warrant further investigation.

G Start Off-Target Hit Identified (e.g., >70% Inhibition) IC50 Determine IC₅₀ in Biochemical Assay Start->IC50 Potency Is IC₅₀ < 10x On-Target IC₅₀? IC50->Potency Cellular Confirm Target Engagement in Cellular Assay (e.g., NanoBRET™) Potency->Cellular Yes Monitor Monitor as Low-Priority Liability Potency->Monitor No Tox Is Kinase Linked to Known Toxicity? Cellular->Tox Deprioritize Deprioritize or Initiate SAR to Remove Activity Tox->Deprioritize Yes Investigate Investigate as Potential Polypharmacology Benefit Tox->Investigate No

Caption: Decision-making workflow for off-target hit validation.

Discussion: A Senior Scientist's Perspective

The hypothetical data presented in Table 1 suggests that N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a highly potent and selective inhibitor of its primary target, Kinase X. The S-scores are exceptionally low, indicating a very narrow spectrum of activity across the kinome.

However, two off-target hits, VEGFR2 and PIM1, were identified with IC₅₀ values in the low micromolar range.

  • VEGFR2 Inhibition: This is a well-known target in oncology for its role in angiogenesis. Unintended inhibition could be a safety liability in non-oncology indications or a potential source of synergistic efficacy in cancer models.

  • PIM1 Inhibition: PIM1 is a serine/threonine kinase involved in cell survival and proliferation. Its inhibition is also being explored for cancer therapy.

The next steps are crucial. Following the triage logic, the potency of these off-target hits (~8-fold and 30-fold weaker than the on-target, respectively) must be confirmed in a cellular context. If cellular activity is confirmed, the therapeutic indication of the primary compound will determine whether these off-target activities are acceptable risks, undesirable liabilities that must be engineered out through medicinal chemistry, or beneficial properties for a multi-targeted therapeutic profile.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the off-target profile of a novel compound, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. By employing a broad, representative kinase panel and a robust, sensitive assay technology like ADP-Glo™, we can generate high-confidence data to guide drug development decisions.

The hypothetical results indicate a promisingly selective compound, but also highlight the importance of thorough characterization of even minor off-target activities. The path forward should involve orthogonal validation of these hits, such as in cell-based target engagement assays, and a careful consideration of their potential impact on the overall therapeutic index of the compound. This early, in-depth profiling is an invaluable investment, enabling more informed, data-driven progression of drug candidates.

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A Head-to-Head Comparison: N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid, A Novel NSAID Candidate, Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of pain and inflammation management worldwide.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][3] The discovery of two primary COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining and maintaining platelet aggregation.[3][4] In contrast, COX-2 is typically induced during inflammation.[3][5]

This dichotomy underpins the major challenge in NSAID development: balancing therapeutic efficacy with adverse effects. Traditional, non-selective NSAIDs like ibuprofen and diclofenac inhibit both COX-1 and COX-2.[6][7] While effective, their inhibition of COX-1 is associated with an increased risk of gastrointestinal issues, such as ulcers and bleeding.[8][9][10] This led to the development of COX-2 selective inhibitors, or "coxibs," like celecoxib, designed to reduce gastrointestinal toxicity by sparing COX-1.[6][11][12] However, concerns about cardiovascular side effects have been raised with some COX-2 selective agents.[6][13][14]

The ongoing quest is for novel NSAIDs with an optimized efficacy-to-safety ratio. This guide provides a comparative analysis of a novel investigational compound, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid (hereafter referred to as Compound DF-A ), against the non-selective NSAID, diclofenac, and the COX-2 selective inhibitor, celecoxib.

Disclaimer: Compound DF-A is an investigational entity for the purpose of this guide. The experimental data presented for Compound DF-A is hypothetical and for illustrative purposes to provide a framework for comparative analysis.

Compound Profile: N-(p-((difluoromethyl)thio)phenyl)anthranilic acid (Compound DF-A)

Compound DF-A belongs to the anthranilic acid derivative class of NSAIDs, which includes drugs like flufenamic acid.[15][16][17] The introduction of a difluoromethylthio moiety on the N-phenyl ring is a key structural feature hypothesized to modulate its interaction with the active sites of the COX enzymes, potentially enhancing its selectivity for COX-2.

Comparative Efficacy and Selectivity

The anti-inflammatory potential of an NSAID is primarily determined by its ability to inhibit COX-2, while its potential for gastrointestinal side effects is linked to COX-1 inhibition.[4] The ratio of the 50% inhibitory concentrations (IC50) for COX-1 over COX-2 is a critical parameter for predicting a compound's gastrointestinal safety profile.

In Vitro COX Inhibition

The inhibitory activity of Compound DF-A, diclofenac, and celecoxib against purified human COX-1 and COX-2 enzymes was determined using a colorimetric or fluorometric inhibitor screening assay.[18][19][20]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-1/COX-2 Selectivity Ratio
Compound DF-A (Hypothetical) 4504.5100
Diclofenac 60[21]400[21]0.15[21]
Celecoxib 500040125

Table 1: Comparative in vitro COX inhibition and selectivity. Data for diclofenac and celecoxib are representative values from published literature. Data for Compound DF-A is hypothetical.

The hypothetical data suggests that Compound DF-A possesses potent COX-2 inhibitory activity, comparable to celecoxib, and demonstrates a high degree of selectivity for COX-2 over COX-1. This profile suggests a potentially lower risk of gastrointestinal complications compared to non-selective agents like diclofenac.[4]

In Vivo Anti-Inflammatory and Analgesic Activity

The efficacy of these compounds was evaluated in established preclinical models of inflammation and pain.

ParameterCompound DF-A (Hypothetical)DiclofenacCelecoxib
Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg) 68%50%65%
Acetic Acid-Induced Writhing (% Inhibition at 10 mg/kg) 75%60%72%

Table 2: Comparative in vivo efficacy in preclinical models. Data for diclofenac and celecoxib are representative values. Data for Compound DF-A is hypothetical.

The hypothetical results indicate that Compound DF-A exhibits strong anti-inflammatory and analgesic effects in vivo, with a potency that may exceed that of diclofenac and is comparable to celecoxib in these models.

Comparative Safety Profile

The gastrointestinal safety of an NSAID is a paramount consideration.[22][23] This is often assessed in preclinical models by examining the incidence and severity of gastric lesions after drug administration.[24][25][26]

Gastrointestinal Toxicity
ParameterCompound DF-A (Hypothetical)DiclofenacCelecoxib
Gastric Ulcer Index (at 100 mg/kg in rats) 1.24.51.5

Table 3: Comparative gastrointestinal toxicity in a preclinical model. A lower index indicates less gastric damage. Data for diclofenac and celecoxib are representative values. Data for Compound DF-A is hypothetical.

Consistent with its hypothetical high COX-2 selectivity, Compound DF-A is projected to have a favorable gastrointestinal safety profile, causing significantly less gastric damage than diclofenac and showing a safety profile similar to celecoxib.[8][9][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX Inhibition

NSAIDs exert their effects by blocking the conversion of arachidonic acid to prostaglandins by COX enzymes. Selective COX-2 inhibitors preferentially block the inflammatory pathway while leaving the protective functions of COX-1 relatively intact.

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes COX Enzymes cluster_products Prostaglandins cluster_effects Biological Effects cluster_drugs NSAID Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological Prostaglandin H2 PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Prostaglandin H2 GI_Protection GI Mucosal Protection Platelet Function PGs_Physiological->GI_Protection Inflammation_Pain Inflammation Pain, Fever PGs_Inflammatory->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib Celecoxib->COX2 Compound_DFA Compound DF-A Compound_DFA->COX2 a A Novel Compound Synthesis (e.g., Compound DF-A) B In Vitro Screening: COX-1 & COX-2 Inhibition Assays A->B C Determine IC50 Values Calculate Selectivity Ratio B->C D Lead Compound Selection (High Potency & Selectivity) C->D E In Vivo Efficacy Models (e.g., Carrageenan-Induced Paw Edema) D->E F In Vivo Safety/Toxicity Studies (e.g., Gastric Ulcer Index) D->F G Data Analysis & Comparison with Standard NSAIDs E->G F->G H Decision for Further Development G->H

Caption: Preclinical evaluation workflow for a novel NSAID.

Experimental Protocols

In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on the peroxidase activity of COX enzymes. [18]

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound (at various concentrations).

  • Incubation: Incubate the plate for 5 minutes at room temperature.

  • Reaction Initiation: Add 20 µl of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Read the absorbance at 590 nm at multiple time points.

  • Calculation: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. IC50 values are then calculated using appropriate software.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds (e.g., Compound DF-A, diclofenac, celecoxib) or vehicle orally at a predetermined dose (e.g., 10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percent inhibition of edema is calculated for each group relative to the vehicle control group.

Gastric Ulcer Index Assessment in Rats

This model evaluates the potential of an NSAID to cause gastric damage. [24][25]

  • Animal Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Compound Administration: Administer a high dose of the test compounds (e.g., 100 mg/kg) or vehicle orally.

  • Observation Period: Observe the animals for a set period (e.g., 6 hours).

  • Euthanasia and Stomach Excision: Euthanize the animals and carefully excise their stomachs.

  • Lesion Scoring: Open the stomach along the greater curvature and rinse with saline. Score the gastric lesions based on their number and severity under a dissecting microscope. The sum of the scores constitutes the ulcer index.

Conclusion and Future Directions

Based on the presented hypothetical preclinical data, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid (Compound DF-A) emerges as a promising NSAID candidate with a compelling efficacy and safety profile. Its high hypothetical COX-2 selectivity suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like diclofenac, a characteristic it shares with celecoxib. The potent inhibition of paw edema and writhing in preclinical models further supports its strong anti-inflammatory and analgesic properties.

It is imperative to underscore that this data is illustrative. Comprehensive characterization through further in vitro and in vivo studies, including pharmacokinetic profiling, chronic inflammatory models, and detailed toxicology assessments, is essential to fully elucidate the therapeutic potential of Compound DF-A and validate these promising initial findings. The structural novelty of the difluoromethylthio group warrants further investigation into its role in enzyme binding and overall pharmacological profile.

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  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC. Available at: [Link]

  • Flufenamic acid - Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. Available at: [Link]

  • Flufenamic acid - Grokipedia. Available at: [Link]

  • Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS - EXCLI Journal. Available at: [Link]

  • Chemical structures of N-phenylanthranilic acid drugs containing the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid | Asian Journal of Chemistry. Available at: [Link]

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. Available at: [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PubMed. Available at: [Link]

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Cross-validation of experimental results for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid with computational predictions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for N-Aryl Anthranilic Acid Derivatives

A Senior Application Scientist's Guide to Integrating Experimental Results with Computational Predictions for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid and its Analogs

This guide provides a comprehensive framework for the cross-validation of experimental data with computational predictions, using N-aryl anthranilic acid derivatives as a case study. Given the specificity of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, we will establish a universally applicable workflow. This workflow will be illustrated using data from closely related, well-characterized analogs to demonstrate the validation process, a common practice when dealing with novel or proprietary compounds. Our focus is on the synergy between empirical evidence and theoretical models, a cornerstone of modern drug discovery and materials science.

The Rationale for Cross-Validation

In contemporary chemical research, relying solely on experimental data is inefficient, while purely computational predictions lack the definitive validation of real-world interaction. The true power emerges from their integration. Computational chemistry, particularly Density Functional Theory (DFT), provides a "perfect" gas-phase, single-molecule view at 0 Kelvin, offering unparalleled detail on geometry, electronics, and vibrational modes. Conversely, experimental techniques like X-ray crystallography, NMR, and IR spectroscopy measure the bulk properties of a substance in a specific state (solid, solution) at a given temperature, reflecting intermolecular forces and environmental effects.

The cross-validation process is therefore a dialogue:

  • Experiment Validates Theory: Does the computational model accurately predict real-world, measurable properties?

  • Theory Explains Experiment: Can the computational model provide a fundamental, atomistic explanation for the observed experimental data (e.g., assigning a specific vibrational mode to an IR peak)?

This guide will walk through the essential experimental and computational workflows, compare the results, and provide insights into interpreting the data.

The Experimental Workflow: Acquiring Empirical Data

The foundation of any validation study is high-quality experimental data. For a crystalline organic molecule, the primary techniques include single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides the definitive solid-state molecular structure, including bond lengths, bond angles, and intermolecular packing. This is the "gold standard" against which computational geometry optimization is compared.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a nitrogen stream (typically to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to yield a final model of the atomic positions.

Spectroscopic Characterization

Spectroscopy provides information about the molecule's electronic and vibrational states and the chemical environment of its nuclei.

Experimental Protocol (NMR):

  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (TMS) is included.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

  • Data Processing: The spectrum is phased, baseline-corrected, and referenced. Chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocol (FT-IR):

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically in the 4000-400 cm⁻¹ range.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Below is a diagram illustrating the overall experimental data acquisition workflow.

G cluster_exp Experimental Workflow synthesis Compound Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth nmr_sample NMR Sample Prep (in DMSO-d6) synthesis->nmr_sample ir_sample FT-IR Sample Prep (KBr Pellet) synthesis->ir_sample scxrd Single-Crystal X-Ray Diffraction crystal_growth->scxrd structure Molecular Structure (Bond Lengths, Angles) scxrd->structure nmr_acq ¹H & ¹³C NMR Acquisition nmr_sample->nmr_acq nmr_data Chemical Shifts (ppm) nmr_acq->nmr_data ir_acq FT-IR Spectrum Acquisition ir_sample->ir_acq ir_data Vibrational Frequencies (cm⁻¹) ir_acq->ir_data

Caption: High-level workflow for acquiring key experimental data.

The Computational Workflow: Predicting Molecular Properties

The computational workflow aims to model the molecule in a controlled, theoretical environment to predict the same properties measured experimentally. We will use Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules.

Computational Protocol:

  • Initial Structure: The starting molecular geometry can be built using molecular modeling software or, ideally, taken from the experimental SC-XRD result.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase. This process systematically alters the coordinates of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

    • Method: B3LYP functional. This hybrid functional is widely used and provides reliable geometries for organic systems.

    • Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the vibrational (IR) frequencies and intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (~0.96-0.98 for B3LYP).

  • NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors for each nucleus on the optimized geometry.

    • The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding calculated for a reference standard (e.g., TMS) at the same level of theory: δ_sample = σ_ref - σ_sample.

The diagram below outlines the computational prediction process.

G cluster_comp Computational Workflow start_geom Initial Geometry (from X-ray data) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start_geom->opt opt_geom Optimized Gas-Phase Structure opt->opt_geom freq Frequency Calculation opt_geom->freq nmr_calc NMR Calculation (GIAO Method) opt_geom->nmr_calc ir_pred Predicted IR Frequencies (cm⁻¹) freq->ir_pred nmr_pred Predicted NMR Shifts (ppm) nmr_calc->nmr_pred

Caption: Standard DFT workflow for predicting molecular properties.

Results and Discussion: A Comparative Analysis

This section demonstrates how to compare the data. For illustrative purposes, we will use representative data for an N-aryl anthranilic acid analog.

Geometric Parameters

The most direct comparison is between the bond lengths and angles from SC-XRD and the optimized DFT structure.

ParameterExperimental (SC-XRD)Computational (DFT)Δ (Exp - Comp)
Bond Lengths (Å)
C-N (Amine)1.405 Å1.398 Å+0.007 Å
C=O (Carboxyl)1.218 Å1.209 Å+0.009 Å
C-O (Carboxyl)1.315 Å1.355 Å-0.040 Å
Bond Angles (˚)
C-N-C128.5°129.2°-0.7°
O=C-O123.1°122.5°+0.6°

Interpretation:

  • Excellent agreement is observed for most parameters, typically within 0.01 Å for bond lengths and 1° for angles. This indicates that the chosen DFT method accurately models the intramolecular forces.

  • The largest discrepancy is seen in the C-O single bond of the carboxylic acid. This is a classic example of the difference between the solid state and the gas phase. In the crystal, carboxylic acids often form strong hydrogen-bonded dimers, which slightly alters the bond lengths within the carboxyl group. The gas-phase DFT calculation models an isolated molecule, which does not capture this intermolecular effect, leading to a predictable deviation.

Vibrational Frequencies (FT-IR)

Here, we compare the major experimental IR peaks with the scaled, calculated vibrational frequencies.

Vibrational ModeExperimental (cm⁻¹)Computational (Scaled, cm⁻¹)Assignment
N-H Stretch33103325Amine N-H stretch
C=O Stretch16851692Carboxylic acid C=O stretch
C=C Stretch15781585Aromatic ring stretch
C-N Stretch12551260Aryl-amine C-N stretch

Interpretation:

  • After scaling, the DFT-predicted frequencies show strong correlation with the experimental spectrum, allowing for confident assignment of the major peaks.

  • Discrepancies can arise from the harmonic approximation in the calculation and the complex vibrational environment in the solid state (overtones, combination bands), which are not present in the theoretical spectrum.

NMR Chemical Shifts

The comparison of NMR shifts is a sensitive probe of the electronic environment.

NucleusExperimental (ppm)Computational (ppm)Δ (Exp - Comp)
¹H NMR
N-H9.859.71+0.14
COOH13.1012.88+0.22
¹³C NMR
C=O169.5170.8-1.3
C-NH142.1143.5-1.4

Interpretation:

  • The correlation between experimental and computational NMR shifts is generally very good, with most predictions falling within 0.3 ppm for ¹H and 2 ppm for ¹³C.

  • Solvent effects are a major source of deviation. While calculations are performed in a vacuum, experimental data is collected in a solvent (e.g., DMSO-d₆). The polar nature of the solvent can influence the electronic shielding of nuclei, especially acidic protons like N-H and COOH. More advanced computational models can incorporate solvent effects (e.g., using the Polarizable Continuum Model, PCM), which would likely improve the agreement.

Conclusion: A Synthesized Understanding

The cross-validation of experimental and computational data provides a robust and comprehensive understanding of a molecule's properties. In our analysis of N-aryl anthranilic acid analogs, we demonstrated that:

  • DFT calculations (B3LYP/6-311++G(d,p)) reliably predict gas-phase molecular geometry and spectroscopic properties.

  • Deviations between experiment and theory are not failures but are themselves sources of valuable insight, highlighting the influence of intermolecular forces (e.g., hydrogen bonding in the solid state) and environmental factors (e.g., solvent effects in NMR).

For researchers working on novel compounds like N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, this integrated approach is invaluable. It allows for the confident interpretation of experimental spectra, provides a validated 3D model for further studies like molecular docking, and builds a deeper understanding of the structure-property relationships that govern the molecule's behavior.

References

  • Title: Crystal Structure Analysis: A Primer Source: Oxford University Press URL: [Link]

  • Title: A new mixing of Hartree–Fock and local density-functional theories Source: The Journal of Chemical Physics URL: [Link]

  • Title: Vibrational frequency scaling factors for density functional theory calculations Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Gauge-Independent Atomic Orbitals Source: The Journal of Chemical Physics URL: [Link]

  • Title: The Hydrogen Bond in the Solid State Source: Angewandte Chemie International Edition URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- (CAS No: 51679-50-6). As a specialized research chemical, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Profile and the Rationale for Specialized Disposal

Understanding the inherent risks of a compound is the foundation of its safe management. N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates its classification as hazardous waste.[1][2] The primary hazards are detailed below, along with the causal link to the required disposal protocols.

Hazard ClassificationGHS CategoryHazard StatementRationale for Disposal Protocol
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[2]Accidental ingestion can lead to acute health effects. Disposal procedures must prevent any possibility of the compound entering the water supply or food chain.
Skin Irritation Category 2H315: Causes skin irritation[1][2]Direct contact can cause skin irritation. All contaminated materials, including personal protective equipment (PPE), must be disposed of as hazardous waste to prevent secondary exposure.
Serious Eye Irritation Category 2AH319: Causes serious eye irritation[1][2]The compound can cause significant, potentially damaging, eye irritation. Protocols must minimize dust generation and aerosolization during handling and collection.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][2]Inhalation of dust can irritate the respiratory system. Waste must be handled in a well-ventilated area and stored in sealed containers to prevent airborne exposure.

The causality is clear: the compound's irritant and toxic properties mean that it cannot be treated as general laboratory waste. The core objective of this protocol is containment —ensuring the chemical is securely isolated from initial use through to final destruction by a certified facility.

Pre-Disposal Protocol: Segregation and Labeling

Effective waste management begins long before the final disposal container is sealed. Proper segregation is a critical, self-validating step that prevents dangerous chemical reactions and ensures regulatory compliance.

Step 1: Designate a Waste Stream From the outset of your experiment, designate a specific, separate hazardous waste stream for all materials contaminated with N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

Step 2: Select the Appropriate Waste Container

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be durable, chemically resistant, and sealable to prevent the escape of dust or vapors.[1]

  • Causality: Using a dedicated and properly sealed container is the primary method to prevent respiratory exposure (H335) and environmental release.

Step 3: Label the Container Correctly Before any waste is added, the container must be labeled. An incomplete or incorrect label can result in refusal by your institution's Environmental Health & Safety (EHS) department and is a regulatory violation. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-" and the CAS Number: "51679-50-6"

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date

  • The responsible Principal Investigator's name and laboratory location

Step-by-Step Disposal Procedure

This protocol covers the collection of the pure compound, contaminated lab supplies, and the management of minor spills.

Required Personal Protective Equipment (PPE)

Before beginning any waste handling, don the following PPE to mitigate the risks of skin, eye, and respiratory irritation[1]:

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes.

  • Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of significant dust generation, use a NIOSH-approved respirator.[3]

Waste Collection Protocol
  • Work Area Preparation: Conduct all waste handling within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[1]

  • Collecting Solid Waste:

    • Carefully sweep residual powder or crystals using a dedicated brush and pan. Avoid aggressive actions that could generate dust.

    • Transfer the collected solid directly into the pre-labeled hazardous waste container.

    • If using weighing paper or liners, fold them inward to contain the residue and place them directly into the waste container.

  • Collecting Contaminated Lab Supplies:

    • All disposable items that have come into contact with the chemical—including gloves, pipette tips, weighing boats, and absorbent pads—must be placed in the designated hazardous waste container.

    • Causality: This step is crucial to prevent secondary exposure. An item that appears clean may retain enough residue to cause skin irritation (H315).[1]

  • Sealing and Storage:

    • Once waste collection is complete, securely seal the container lid.

    • Wipe the exterior of the container with a damp cloth (disposing of the cloth as hazardous waste) to remove any external contamination.

    • Store the sealed container in a designated, secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

Managing Minor Spills

In the event of a small, contained spill, follow this procedure[1]:

  • Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated.

  • Containment: Prevent the further spread of the spill if it is safe to do so.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once the material is fully absorbed, carefully sweep or scoop it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleaning materials (sponges, paper towels) as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid waste.

DisposalWorkflow start Waste Generation (N-(p-((difluoromethyl)thio)phenyl)anthranilic acid) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Designated Hazardous Waste Container ppe->container labeling Is Container Properly Labeled? (Name, CAS, Hazards, Date) container->labeling label_yes Yes labeling->label_yes label_no No labeling->label_no collect Step 3: Collect Waste (Solids, Contaminated Items, Spill Debris) label_yes->collect correct_label Action: Apply Correct Label label_no->correct_label correct_label->collect seal Step 4: Securely Seal Container & Decontaminate Exterior collect->seal storage Step 5: Store in Designated Satellite Accumulation Area seal->storage ehs Step 6: Contact EHS for Pickup & Final Disposal storage->ehs end End of Lab Responsibility ehs->end

Caption: Decision workflow for handling and disposing of the specified chemical waste.

Final Disposition and Regulatory Compliance

The ultimate disposal of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid must be carried out by a licensed and approved hazardous waste disposal facility. It is the responsibility of the laboratory personnel to manage the waste safely and compliantly up to the point of collection by their institution's EHS department.

Crucial Directive: Never discharge this chemical into drains, other waterways, or soil.[1] Doing so constitutes a serious regulatory violation and poses a direct threat to the environment. The explicit precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," must be strictly followed.[1] Always consult your local and institutional regulations, as they are the final authority on waste disposal procedures.

References

  • AK Scientific, Inc. Safety Data Sheet: Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. AK Scientific, Inc.

  • PubChem Compound Summary for CID 11218318, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. National Center for Biotechnology Information.

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Jan Bergman, Stockholm 2008.

  • PubChem Compound Summary for CID 3040098, Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-. National Center for Biotechnology Information.

  • Anthranilic acid - Wikipedia. Wikimedia Foundation.

  • Material Safety Data Sheet - N-Phenylanthranilic acid. Spectrum Chemical.

  • SAFETY DATA SHEET - N-Phenylanthranilic acid. Fisher Scientific.

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate.

  • SAFETY DATA SHEET - N-Phenylanthranilic acid. Sigma-Aldrich.

  • SAFETY DATA SHEET - N-Phenylanthranilic acid. Thermo Fisher Scientific.

  • Material Safety Data Sheet - N-Phenyl Anthranilic Acid 97% AR. Oxford Lab Fine Chem LLP.

  • N-PHENYLANTHRANILIC ACID AR Safety Data Sheet. Loba Chemie.

  • SAFETY DATA SHEET - ANTHRANILIC ACID, REAGENT. Spectrum Chemical.

  • N-PHENYL ANTHRANILIC ACID AR Safety Data Sheet. Suvchem Laboratory Chemicals.

  • SAFETY DATA SHEET - N-Phenylanthranilic acid. Thermo Fisher Scientific (Alfa Aesar).

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. National Center for Biotechnology Information.

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Personal protective equipment for handling Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide to the Safe Handling of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance that goes beyond a simple checklist. By understanding the "why" behind these safety protocols, you can foster a safer and more efficient research environment. This document is designed to be a trusted resource, empowering you to work confidently and securely.

Understanding the Compound and Its Risks

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, is an N-phenyl derivative of anthranilic acid.[1][2] This class of compounds serves as a foundational structure for synthesizing various non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Given its reactive potential and biological activity, a proactive and informed approach to safety is paramount.

The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[4]

A thorough understanding of these risks is the first step toward mitigating them effectively.

Hazard Identification and Risk Assessment: A Proactive Approach

Before beginning any work with this compound, a comprehensive risk assessment is crucial. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures you will be performing.

Table 1: Physicochemical Properties and Hazard Classification

PropertyValueGHS Hazard Codes
Molecular FormulaC14H11F2NO2S[3]H315 (Skin Irritation, Category 2)[3][4]
Molecular Weight295.31 g/mol [4]H319 (Serious Eye Irritation, Category 2A)[3][4]
AppearanceNot available[3]H335 (Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory System)[3][4][5]
Boiling PointNot available[3]H302 (Acute Toxicity, Oral, Category 4)[4]
Melting PointNot available[3]

Core Principles of Safe Handling: The Hierarchy of Controls

To ensure maximum safety, we will implement the hierarchy of controls, a systematic approach to minimizing risk.

Engineering Controls: Your first and most effective line of defense.

  • Chemical Fume Hood: All handling of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- must be conducted in a certified chemical fume hood.[3] This is critical to keep airborne concentrations low and prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure adequate general and local exhaust ventilation in the laboratory.[3]

  • Eyewash and Safety Shower: An eyewash fountain and safety shower must be readily accessible in any area where this chemical is handled.[3]

Administrative Controls: Procedures and practices to reduce exposure.

  • Designated Work Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Clear Labeling: Ensure all containers are clearly and accurately labeled.

  • Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is essential to protect you from any residual risk.[6]

Hand Protection

Gloves must be worn whenever handling this compound.[7] The choice of glove material is critical and depends on the solvent being used.

Table 2: Recommended Glove Materials

Glove MaterialResistance toConsiderations
NitrileBases, oils, many solvents, and animal fats. Good resistance to snags and punctures.[8]Not suitable for use with ketones and some organic solvents.[8]
NeopreneA broad range of oils, acids, caustics, and solvents.[8]Less resistant to snags, punctures, abrasions, and cuts than nitrile or natural rubber.[8]
Polyvinyl Chloride (PVC)Many bases, caustics, acids, and alcohols. Good abrasion resistance.[8]
Norfoil/Silver ShieldHighly toxic chemicals and those easily absorbed through the skin.[9]

Crucial Glove Practices:

  • Inspect Before Use: Always inspect gloves for any signs of degradation or punctures before use.[7]

  • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

  • Dispose of Properly: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]

  • Wash Hands: Always wash your hands thoroughly after handling the chemical and removing gloves.[3]

Eye and Face Protection
  • Chemical Safety Goggles: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a risk of splashing.

Respiratory Protection

In most cases, working in a certified fume hood will provide adequate respiratory protection. However, if a risk of inhalation remains, a NIOSH-approved respirator with the appropriate cartridges should be used.[11]

Protective Clothing
  • Lab Coat: A fully fastened lab coat is mandatory.

  • Apron: A chemical-resistant apron is recommended for added protection.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

PPE_Selection cluster_0 Task Assessment cluster_1 Core PPE (Mandatory) cluster_2 Hand Protection cluster_3 Additional Protection (Task-Dependent) start Start: Handling Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving transferring Transferring Solution start->transferring core_ppe Chemical Safety Goggles Lab Coat (fully fastened) Closed-toe Shoes weighing->core_ppe Always Required glove_selection Select Appropriate Gloves (e.g., Nitrile, Neoprene) Based on Solvent weighing->glove_selection respirator Respirator weighing->respirator If Fume Hood is Unavailable or Dusting is Significant dissolving->core_ppe Always Required dissolving->glove_selection face_shield Face Shield dissolving->face_shield Risk of Splash chem_apron Chemical-Resistant Apron dissolving->chem_apron Larger Volumes transferring->core_ppe Always Required transferring->glove_selection transferring->face_shield Risk of Splash transferring->chem_apron Larger Volumes

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.